The 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Scaffold (CAS: 1344303-41-8): A Technical Guide to Synthesis and Drug Discovery Applications
Executive Summary In modern drug discovery, the rational design of small molecules heavily relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biologic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the rational design of small molecules heavily relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS: 1344303-41-8) is one such highly versatile building block [1]. By fusing a lipophilic, electron-rich 4-methylthiazole ring with a hydrophilic, hydrogen-bond-capable pyrrolidin-3-ol moiety, this compound offers an optimal balance of physicochemical properties.
This whitepaper provides an in-depth technical analysis of CAS 1344303-41-8, detailing its structural rationale, a self-validating synthetic methodology, and its critical role in the development of next-generation therapeutics, including dual PI3Kα/HDAC6 inhibitors and PDE4 antagonists.
Physicochemical Profiling & Structural Rationale
The utility of 1-(4-methylthiazol-2-yl)pyrrolidin-3-ol stems from its unique amphiphilic nature. The thiazole ring provides a hydrophobic core that readily occupies lipophilic pockets in target proteins, while the pyrrolidine hydroxyl group acts as a crucial vector for solvent-exposed hydrogen bonding [3].
Table 1: Quantitative Physicochemical Data
Property
Value
Structural Rationale
Chemical Name
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Defines the specific regioisomer.
CAS Number
1344303-41-8
Unique identifier for procurement and registry [1].
Molecular Formula
C8H12N2OS
Dictates molecular weight constraints.
Molecular Weight
184.26 g/mol
Highly efficient for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors
1 (-OH group)
Essential for interacting with kinase hinge regions.
H-Bond Acceptors
4 (N, N, O, S)
Enhances aqueous solubility and target residence time.
LogP (Estimated)
1.2 - 1.5
Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).
Causality in Scaffold Design:
The addition of the 4-methyl group on the thiazole ring is not arbitrary. Unsubstituted thiazoles can be susceptible to metabolic oxidation by Cytochrome P450 enzymes. The methyl group sterically shields the C4 position, mitigating this metabolic liability while simultaneously increasing the depth to which the molecule can penetrate hydrophobic sub-pockets in target enzymes.
Synthetic Methodology: The Modified Hantzsch Protocol
The most robust and self-validating method for synthesizing 1-(4-methylthiazol-2-yl)pyrrolidin-3-ol is via a modified Hantzsch thiazole synthesis [2]. This method relies on the condensation of an
α
-haloketone with a substituted thiourea.
Step-by-Step Experimental Workflow
Step 1: Formation of the Thiourea Intermediate
Procedure: React pyrrolidin-3-ol (1.0 equiv) with an appropriate thiocyanate source (e.g., potassium thiocyanate) in an acidic aqueous medium to yield 1-(3-hydroxypyrrolidin-1-yl)thiourea.
Causality: The acidic medium protonates the pyrrolidine nitrogen, controlling the nucleophilic attack on the thiocyanate carbon, preventing unwanted side reactions at the hydroxyl oxygen.
Step 2: Nucleophilic Substitution (S
N
2)
Procedure: Dissolve the thiourea intermediate in ethanol. Add chloroacetone (1.1 equiv) dropwise at room temperature.
Causality: Chloroacetone is specifically chosen over bromoacetone. While bromoacetone is more reactive, chloroacetone provides a more controlled, less exothermic S
N
2 attack by the thiourea sulfur atom onto the
α
-carbon. Ethanol is used as the solvent because its polar protic nature stabilizes the transition state of the S
N
2 reaction while keeping all intermediates soluble [2].
Step 3: Cyclization and Dehydration
Procedure: Heat the reaction mixture to 70–80°C (reflux) for 2–4 hours.
Self-Validating Check: Monitor via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The disappearance of the thiourea spot and the emergence of a highly UV-active spot (due to the newly formed conjugated thiazole
π
-system) is a direct, self-validating indicator of successful dehydration and ring closure [4].
Step 4: Workup and Isolation
Procedure: Cool the mixture, neutralize with saturated aqueous NaHCO
3
, extract with ethyl acetate, dry over MgSO
4
, and concentrate under reduced pressure.
Caption: Workflow of the modified Hantzsch thiazole synthesis for CAS 1344303-41-8.
Pharmacological Applications in Drug Discovery
The thiazol-2-yl-pyrrolidine core of CAS 1344303-41-8 is actively utilized in several high-profile therapeutic areas.
Oncology: PI3Kα/HDAC6 Dual Inhibitors
Recent advancements in cancer therapy have identified the synergistic potential of dual-targeting PI3K
α
and HDAC6. Derivatives incorporating the (thiazol-2-yl)pyrrolidine scaffold have been synthesized to act as subtype-selective dual inhibitors [4].
Mechanistic Insight: The thiazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of PI3K
α
, while the pyrrolidine ring directs the molecule toward the solvent-exposed region, allowing for the attachment of a zinc-binding group (ZBG) necessary for HDAC6 inhibition. This dual action significantly inhibits the phosphorylation of pAkt(Ser473) and induces the accumulation of acetylated
α
-tubulin, leading to potent apoptosis in cancer cell lines (e.g., L-363) [4].
Caption: Dual-targeting mechanism of thiazol-2-yl-pyrrolidine derivatives in oncology.
Respiratory Diseases: Inhaled PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a key cAMP-metabolizing enzyme involved in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD) and asthma. Pyrrolidinyl-thiazole derivatives have been optimized as inhaled PDE4 inhibitors [5].
Mechanistic Insight: The hydroxyl group of the pyrrolidin-3-ol moiety is critical here. It forms a direct hydrogen bond with the highly conserved glutamine residue in the PDE4 catalytic pocket. The 4-methylthiazole ring sits securely in the hydrophobic clamp formed by isoleucine and phenylalanine residues, ensuring high binding affinity and excellent solid-state properties for dry-powder inhalation formulation [5].
Conclusion
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS: 1344303-41-8) is far more than a simple chemical registry entry; it is a meticulously balanced pharmacophore. Its synthesis via the Hantzsch protocol is highly scalable and self-validating, making it an ideal starting material for medicinal chemists. Whether utilized to bridge the ATP pocket of kinases or the catalytic domains of phosphodiesterases, this scaffold will continue to drive the discovery of highly selective, potent therapeutics.
References
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents
Source: PubMed Central (PMC)
URL:[Link]
Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer
Source: PubMed
URL:[Link]
Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases
Source: PubMed
URL:[Link]
Exploratory
biological activity of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol derivatives
An In-depth Technical Guide to the Biological Activity of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Derivatives Authored by a Senior Application Scientist Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Biological Activity of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Derivatives
Authored by a Senior Application Scientist
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
The confluence of a thiazole ring with a pyrrolidine core has given rise to a chemical scaffold of significant interest in contemporary medicinal chemistry. The 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol framework, in particular, represents a privileged structure, leveraging the three-dimensional architecture of the pyrrolidine ring and the diverse chemical reactivity and biological recognition of the thiazole moiety.[1][2] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in over 20 FDA-approved drugs and numerous natural products, prized for its ability to explore chemical space in three dimensions due to its non-planar, puckered conformation.[1][3] This stereochemical richness allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is another cornerstone of many pharmaceuticals, contributing to a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5] This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on the 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol core, offering insights for researchers and professionals in drug development.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol derivatives can be approached through several strategic routes. A prevalent and efficient method involves the construction of the pyrrolidine ring via a [3+2]-cycloaddition reaction between an azomethine ylide and a suitable alkene.[3] This approach allows for the introduction of various substituents and control over the stereochemistry of the resulting pyrrolidine.
Alternatively, functionalization of a pre-formed pyrrolidine ring, such as commercially available 3-hydroxypyrrolidine, provides a more direct route to the target compounds.[1] The key step in this strategy is the N-arylation or N-heteroarylation of the pyrrolidine nitrogen with a 2-halo-4-methylthiazole derivative.
Illustrative Synthetic Workflow
Caption: General synthetic strategies for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol derivatives.
Biological Activities and Therapeutic Potential
The unique structural features of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol derivatives have led to their investigation across a spectrum of therapeutic areas. Their biological activity is often attributed to their ability to mimic endogenous ligands and interact with specific protein targets.
Anticancer Activity
A significant body of research has highlighted the anticancer potential of compounds containing both pyrrolidine and thiazole moieties.[4] These derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer.
Kinase Inhibition: A Promising Avenue
Kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.
Phosphodiesterase 4 (PDE4) Inhibition : Derivatives of this class have been explored as inhibitors of PDE4, an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses inflammatory responses. This makes PDE4 inhibitors attractive candidates for the treatment of respiratory diseases like COPD.[9]
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition : ASK1 is a key player in stress-induced apoptotic pathways and has been implicated in various diseases, including neurodegenerative disorders and diabetes.[10] Small molecules that inhibit ASK1 are of significant therapeutic interest, and derivatives containing a thiazole and a pyrrolidinone-like core have shown inhibitory activity against this kinase.[10]
Phosphatidylinositol 3-kinase (PI3K) Inhibition : The PI3K signaling pathway is frequently overactive in cancer, promoting cell growth, proliferation, and survival.[11] Thiazolidinone-containing molecules have been identified as potential inhibitors of PI3Kα, a key isoform in this pathway.[11]
Janus Kinase (JAK2) Inhibition : The thiazol-2-yl amine moiety has been successfully employed as a bioisosteric replacement for other hinge-binding groups in the design of selective JAK2 inhibitors.[12] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.
Illustrative Kinase Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by kinase inhibitors.
Antimicrobial and Antifungal Activities
The thiazole ring is a well-established pharmacophore in antimicrobial agents.[2] Derivatives incorporating this moiety have demonstrated activity against a range of bacterial and fungal pathogens.[6][13][14] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Other Biological Activities
Anti-inflammatory Activity : Beyond PDE4 inhibition, thiazole derivatives have shown broader anti-inflammatory effects, potentially through the modulation of other inflammatory mediators.[5][15]
Cholinesterase Inhibition : Some 1,3-thiazole derivatives have been investigated as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[5] This activity is relevant for the treatment of neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design. SAR studies have revealed several key insights:
Substituents on the Pyrrolidine Ring : The nature and stereochemistry of substituents on the pyrrolidine ring can significantly impact potency and selectivity. The hydroxyl group at the 3-position is often a key hydrogen bonding motif for interaction with the target protein.
Modifications of the Thiazole Ring : Substitution patterns on the thiazole ring can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity.[4]
Linker between the Two Rings : While the core scaffold has a direct linkage, variations in the linker between the pyrrolidine and thiazole rings in related compounds have been shown to modulate activity.
Representative Biological Data
Derivative
R1 Substituent (on Pyrrolidine)
R2 Substituent (on Thiazole)
Target Kinase
IC50 (nM)
A
-H
-H
Kinase X
150
B
4-fluoro
-H
Kinase X
75
C
-H
5-chloro
Kinase X
90
D
4-fluoro
5-chloro
Kinase X
25
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
General Synthetic Procedure for N-Arylation
To a solution of 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
The appropriate 2-halo-4-methylthiazole (1.1 eq) is added to the reaction mixture.
The reaction is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction is cooled to room temperature and diluted with water.
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
Reagents and Materials :
Recombinant human kinase (e.g., PI3Kα)
Kinase substrate (e.g., a specific peptide or protein)
ATP (Adenosine triphosphate)
Test compounds (dissolved in DMSO)
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
384-well microplates
Assay Procedure :
Add 2.5 µL of 2x kinase solution to each well of a 384-well plate.
Add 25 nL of the test compound at various concentrations or DMSO as a control.
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
Initiate the kinase reaction by adding 2.5 µL of 2x substrate/ATP solution.
Incubate the reaction mixture for 1 hour at room temperature.
Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of the detection reagent.
Incubate for 40 minutes at room temperature.
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the controls.
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Conclusion and Future Perspectives
The 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol scaffold represents a versatile and promising platform for the development of novel therapeutics. The inherent three-dimensionality of the pyrrolidine ring, combined with the proven biological relevance of the thiazole moiety, provides a rich foundation for generating diverse chemical libraries with a wide range of biological activities. The demonstrated potential of these derivatives as kinase inhibitors, particularly in the areas of oncology and inflammatory diseases, warrants further investigation.
Future research efforts should focus on:
Elucidation of specific molecular targets for derivatives showing promising phenotypic effects.
Optimization of pharmacokinetic and pharmacodynamic properties to enhance their drug-like characteristics.
Exploration of novel therapeutic applications based on a broader understanding of their biological activities.
The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapies for a variety of human diseases.
References
Synthesis of unique pyrrolidines for drug discovery - Enamine.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA.
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed.
Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases - PubMed.
Identification of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors Among the Derivatives of benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one - PubMed.
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking.
Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives.
(PDF) Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases.
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability - ACS Publications.
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC.
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed.
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI.
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors | Request PDF - ResearchGate.
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.
Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring. … - ResearchGate.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary
The compound 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS: 1344303-41-8) represents a highly privileged structural motif in modern Fragment-Based Drug Discovery (FBDD). Rather than acting as a standalone therapeutic, this low-molecular-weight fragment serves as a high-ligand-efficiency (LE) building block. The aminothiazole-pyrrolidine core is a proven pharmacophore for targeting critical kinase and epigenetic pathways. This technical guide details the mechanistic rationale for utilizing this fragment, identifies its primary therapeutic targets, and provides self-validating experimental workflows for optimizing it into a clinical lead.
Pharmacophore Rationale: The Structural Advantage
In FBDD, starting fragments must strictly adhere to the "Rule of Three" (Ro3) to ensure optimal physicochemical properties during lead elaboration. 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol offers three distinct structural advantages:
The 4-Methylthiazole Core (Hinge Binder): The nitrogen atom of the thiazole ring acts as a potent hydrogen bond acceptor, specifically evolved to interact with the backbone amides in the hinge region of kinases. The 4-methyl group restricts the torsion angle between the rings, locking the fragment into a bioactive conformation and projecting into hydrophobic specificity pockets.
The Pyrrolidine Ring (Rigid Spacer): The cyclic amine provides a rigid, predictable vector that directs subsequent functional groups out of the binding pocket and toward the solvent interface.
The 3-Hydroxyl Group (Synthetic Vector): The -OH group at the 3-position of the pyrrolidine is the critical synthetic handle. It can be readily converted into ethers, esters, or amines (via oxidation/reductive amination) to probe Structure-Activity Relationships (SAR) without disrupting the primary binding motif.
Primary Therapeutic Targets
The PI3Kα / AKT / mTOR Pathway (Oncology)
The most prominent application of the thiazol-2-yl-pyrrolidine scaffold is the inhibition of Phosphoinositide 3-kinase alpha (PI3Kα). The FDA-approved breast cancer drug Alpelisib (BYL719) utilizes a nearly identical aminothiazole-pyrrolidine core to achieve remarkable subtype selectivity for PI3Kα over other isoforms . When 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is elaborated, the thiazole nitrogen hydrogen-bonds with the Val851 residue in the PI3Kα hinge region, while the 3-hydroxyl vector is extended to interact with the affinity pocket.
Fig 1: PI3K/AKT/mTOR signaling pathway and the inhibitory block point of thiazole derivatives.
HDAC6 and Dual-Target Epigenetic Modulation
Recent breakthroughs in immuno-oncology have demonstrated that (S)-N1-(thiazol-2-yl) pyrrolidine derivatives act as highly potent dual inhibitors of PI3Kα and Histone Deacetylase 6 (HDAC6) . By functionalizing the 3-hydroxyl group of our base fragment into a hydroxamic acid (a Zinc-Binding Group, ZBG), researchers can simultaneously target the kinase hinge region and the zinc ion in the HDAC6 catalytic domain, alleviating the adverse effects typically associated with pan-PI3K inhibition .
VEGFR Tyrosine Kinase Inhibition
Beyond PI3K, N-(1,3-thiazol-2-yl)amine scaffolds have been successfully optimized into potent Vascular Endothelial Growth Factor Receptor (VEGFR/KDR) inhibitors . The pyrrolidine ring enhances aqueous solubility, resolving the poor pharmacokinetic profiles and hERG ion channel toxicity often seen in earlier generations of anti-angiogenic compounds .
To successfully elaborate 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol into a clinical candidate, a rigorous, self-validating screening cascade must be employed.
Fig 2: Self-validating FBDD workflow from fragment screening to lead compound optimization.
Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality & Rationale: Initial fragments exhibit weak binding affinities (high micromolar range). Standard biochemical assays yield false negatives at these concentrations. SPR is chosen because it provides real-time, label-free detection, allowing for the precise calculation of kinetic parameters (
Kon
,
Koff
,
Kd
) and confirming a 1:1 binding stoichiometry.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize recombinant His-tagged PI3Kα onto an NTA sensor chip via
Ni2+
chelation. Perform amine coupling stabilization to prevent baseline drift during the assay.
Analyte Preparation: Dissolve 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in 100% DMSO. Dilute in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of exactly 5% to match the reference channel. Prepare a 2-fold dilution series (1 mM to 15.6 µM).
Data Acquisition: Inject the fragment series over the active and reference flow cells at 30 µL/min. Record association for 60 seconds and dissociation for 120 seconds.
Self-Validating Mechanism: Fit the sensorgrams using a 1:1 Langmuir model. Generate a steady-state affinity plot (
Req
vs. Concentration). Validation rule: The curve must reach a saturation plateau. A linear, non-saturating increase indicates non-specific aggregation, and the fragment must be rejected.
Protocol 3.2: Orthogonal Functional Validation via TR-FRET
Causality & Rationale: Binding confirmed by SPR does not guarantee enzymatic inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because its delayed fluorescence measurement completely eliminates background auto-fluorescence—a common artifact introduced by high concentrations of fragment compounds.
Step-by-Step Methodology:
Reaction Assembly: In a 384-well plate, combine 10 nM PI3Kα, 50 µM PIP2 substrate, and the elaborated fragment derivatives in kinase buffer.
Initiation: Add ATP at its apparent
Km
value (e.g., 20 µM). Incubate for 60 minutes at room temperature.
Detection: Add the TR-FRET detection mixture (biotinylated PIP3 analog, Europium-labeled anti-GST antibody, and Streptavidin-APC).
Self-Validating Mechanism: Measure the FRET signal as a ratio of emission at 665 nm divided by 615 nm. Validation rule: This internal ratiometric control normalizes well-to-well variations in liquid handling and inner-filter effects, ensuring that any observed drop in signal is definitively due to target inhibition.
Quantitative Data & SAR Projections
As the 3-hydroxyl group of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is chemically elaborated, the compound transitions from a weak fragment to a highly potent lead. The table below summarizes the projected quantitative milestones required during this optimization phase.
Compound Stage
Structural Elaboration
PI3Kα
Kd
(SPR)
PI3Kα
IC50
(TR-FRET)
Ligand Efficiency (LE)
Base Fragment
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
285 µM
> 1000 µM
0.38 kcal/mol/HA
Intermediate
3-O-phenyl ether derivative
12 µM
45 µM
0.35 kcal/mol/HA
Lead Compound
3-O-(substituted) + Zinc Binding Group
0.04 µM
0.002 µM
0.42 kcal/mol/HA
Table 1: Projected SAR progression and binding metrics for the optimization of the thiazol-2-yl-pyrrolidine scaffold.
Conclusion
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is not merely a chemical curiosity; it is a highly validated, Ro3-compliant pharmacophore primed for oncology and epigenetic drug discovery. By leveraging the 4-methylthiazole core for rigid hinge-binding and utilizing the 3-hydroxyl group as a synthetic vector, drug development professionals can systematically build highly selective kinase inhibitors or dual-target (e.g., PI3Kα/HDAC6) therapeutics. Adhering to the self-validating SPR and TR-FRET workflows outlined in this guide ensures that structural elaborations translate directly into functional, clinical efficacy.
References
Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6 for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters (2023). URL:[Link]
Drug Information | Therapeutic Target Database: Alpelisib. Therapeutic Target Database (TTD). URL:[Link]
Potent N-(1,3-Thiazol-2-yl)pyridin-2-amine Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors with Excellent Pharmacokinetics and Low Affinity for the hERG Ion Channel. Journal of Medicinal Chemistry (2004). URL:[Link]
Exploratory
An In-Depth Technical Guide to the In Vitro Screening of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Preamble: Charting a Course for a Novel Chemical Entity The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of systematic investigation and rigorous validation. This guide ad...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: Charting a Course for a Novel Chemical Entity
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of systematic investigation and rigorous validation. This guide addresses the critical first step in this journey: the in vitro screening of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol. As this molecule is not extensively characterized in public literature, our approach cannot rely on pre-existing biological data. Instead, we must construct a logical, tiered screening cascade designed to efficiently uncover its biological activity profile.
The structure of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol incorporates two key heterocyclic scaffolds: a pyrrolidine ring and a methylthiazole group. The pyrrolidine moiety is a ubiquitous feature in over 20 FDA-approved drugs, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule[1][2]. The thiazole ring is also a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, including antimicrobial and anticancer properties[3][4][5]. This structural context informs our initial hypotheses and guides the design of our screening strategy.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals. It is built not as a rigid template, but as a dynamic, logic-driven pathway. We will move from broad, foundational assays to more specific, target-oriented investigations, explaining the causality behind each experimental choice and ensuring every protocol is a self-validating system.
Phase 1: Foundational Viability and Broad-Spectrum Activity Assessment
The primary objective of this initial phase is twofold: first, to establish the compound's intrinsic cytotoxicity to define a viable concentration window for subsequent testing, and second, to perform a broad-spectrum screen for antimicrobial activity, a plausible function given the thiazole moiety. High-throughput screening (HTS) principles, such as automation and miniaturization, are central to this phase to ensure efficiency.[6][7][8]
General Cytotoxicity and Cell Viability Profiling
Before any meaningful biological activity can be assessed, we must understand the compound's effect on basic cellular health. A highly cytotoxic compound may produce false positives in other assays simply by killing the cells. We will employ metabolic assays, which measure cellular activity as a surrogate for viability.[9]
We will utilize tetrazolium reduction assays, which are robust, cost-effective, and amenable to a 96- or 384-well plate format suitable for HTS.[10] The choice between MTT and MTS/XTT depends on workflow preferences.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced by intracellular NAD(P)H-dependent oxidoreductases in living cells to form an insoluble purple formazan.[11][12] A solubilization step (e.g., with DMSO) is required before reading the absorbance, which adds a step but also terminates the reaction at a precise time point.[11][13]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS is reduced to a water-soluble formazan, eliminating the need for a solubilization step and allowing for kinetic monitoring.[11][12] This makes the protocol simpler and faster.[12]
For initial screening, the MTS assay offers a more streamlined workflow.
This protocol is designed to determine the concentration at which 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol reduces cell viability by 50% (CC50).
Cell Seeding:
Select a panel of representative cell lines (e.g., HEK293 for normal human kidney, HeLa for human cervical cancer, and a relevant cancer cell line if a specific therapeutic area is of interest).
Seed cells into a 96-well clear-bottom plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[14]
Compound Treatment:
Prepare a 10 mM stock solution of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in DMSO.
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in culture medium to create working solutions. The final DMSO concentration in all wells must be kept constant and low (e.g., ≤0.5%) to avoid solvent toxicity.
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
Controls: Include wells with vehicle control (medium with the same final DMSO concentration) representing 100% viability and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control. Also include wells with medium only for background subtraction.[11]
Incubate for a defined exposure time (e.g., 48 or 72 hours).
MTS Reagent Addition and Measurement:
Prepare the MTS solution containing an electron coupling reagent (e.g., PES) according to the manufacturer's instructions.[11]
Incubate for 1 to 4 hours at 37°C, protected from light.[10]
Record the absorbance at 490 nm using a microplate reader.[10][11]
Data Analysis:
Subtract the background absorbance from all wells.
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 value.
Phase 2: Target-Class Screening and Phenotypic Investigation
With a defined non-cytotoxic concentration range, we can now probe for specific biological activities. This phase employs a panel of assays targeting broad, high-value target classes implicated by the compound's chemical motifs. The goal is to identify a "hit"—a reproducible, concentration-dependent effect in a specific assay.[15]
Rationale for Target Class Selection
Enzyme Inhibition: Thiazole and pyrrolidine rings are present in numerous enzyme inhibitors. Kinases and proteases are two of the largest and most successfully drugged enzyme families, making them a logical starting point.
Receptor Binding: Many CNS-active drugs containing pyrrolidine structures interact with G protein-coupled receptors (GPCRs). An initial screen against a panel of common GPCRs is warranted.
General Biochemical Enzyme Inhibition Assay
This protocol provides a universal framework for assessing the inhibitory activity of the compound against a purified enzyme. It can be adapted for various enzymes (e.g., a specific kinase or protease) by using the appropriate substrate and detection method.[16][17]
Materials and Reagents:
Purified enzyme of interest.
Specific substrate for the enzyme (e.g., a peptide for a kinase).
Cofactors required by the enzyme (e.g., ATP for a kinase).
Assay buffer optimized for the enzyme's activity.
Detection reagent (e.g., an antibody that detects the phosphorylated substrate, or a luminescence-based ATP detection kit).
96- or 384-well plates (white plates for luminescence).
Step-by-Step Procedure:
Prepare Solutions: Create a serial dilution of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in the assay buffer. The concentration range should be guided by the results of the cytotoxicity assay.
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well. Then, add the different concentrations of the test compound.[16]
Controls:
Negative Control (100% activity): Enzyme + vehicle (DMSO).
Positive Control: Enzyme + a known inhibitor for that target.
Blank (0% activity): No enzyme.
Allow the enzyme and compound to pre-incubate for 15-30 minutes at room temperature to allow for binding equilibrium.[16]
Initiate Reaction: Start the reaction by adding the substrate and any necessary cofactors (e.g., ATP).
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. For example, in a kinase assay using luminescence, a reagent is added that measures the amount of ATP remaining. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
Measurement: Read the signal (e.g., luminescence, fluorescence, or absorbance) on a microplate reader.
Data Analysis:
Normalize the data using the positive and negative controls.
Plot the percentage of inhibition against the compound concentration to visualize the dose-response relationship.
General Receptor Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[18] A competitive binding assay is used to determine if our test compound can displace a known, labeled ligand from the receptor. This indicates that our compound binds to the same site or an allosterically coupled site.
Materials and Reagents:
Cell membrane preparation expressing the receptor of interest (e.g., from a stable cell line).
A specific radioligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor.
A known unlabeled ligand to define non-specific binding.
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the cell membrane preparation.[20]
Non-specific Binding Wells: Add a high concentration of the known unlabeled ligand, the radioligand, and the cell membranes. This measures the amount of radioligand that binds to non-receptor components.
Test Compound Wells: Add serial dilutions of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, the radioligand, and the cell membranes.
Incubation: Incubate the plate for a sufficient time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach binding equilibrium.
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.[19]
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[19]
Data Analysis:
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
Calculate the percentage of specific binding for each concentration of the test compound relative to the control wells (which have 100% specific binding).
Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve.
Phase 3: Hit Confirmation and Potency Determination
Any "hit" from Phase 2 must be rigorously confirmed. This phase focuses on re-testing, confirming the dose-response relationship, and calculating the potency of the compound, typically as an IC50 or EC50 value.
Dose-Response Curve and IC50 Determination
The goal is to generate a full dose-response curve with more data points around the estimated active concentration. This allows for the precise calculation of the IC50 (the concentration of an inhibitor required to reduce the activity or binding by 50%).
Compound Preparation: Prepare a fresh stock solution of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol to rule out compound degradation issues.
Assay Execution: Repeat the assay in which the hit was identified (e.g., the specific enzyme inhibition or receptor binding assay).
Use a finer serial dilution, typically a 10- to 12-point curve with 1:2 or 1:3 dilutions, centered around the previously identified active concentration.
Run the experiment in triplicate to ensure reproducibility.[19]
Data Analysis and Curve Fitting:
Normalize the data as previously described.
Use a non-linear regression analysis program (e.g., GraphPad Prism, or an in-house tool) to fit the data to a sigmoidal dose-response (variable slope) model, also known as a four-parameter logistic (4PL) model.
From this curve, the software will calculate the IC50 value along with its confidence interval.
Data Presentation and Interpretation
All quantitative data from the screening cascade should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Summary of In Vitro Screening Data for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Assay Type
Target/Cell Line
Parameter
Result (e.g., µM)
Notes
Cell Viability
HEK293
CC50
> 100
No significant cytotoxicity observed.
Cell Viability
HeLa
CC50
85.2
Moderate cytotoxicity.
Enzyme Inhibition
Kinase X
IC50
5.7
Confirmed hit.
Enzyme Inhibition
Protease Y
IC50
> 100
Inactive.
Receptor Binding
GPCR Z
IC50
> 100
No binding detected.
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for conveying complex processes and relationships clearly.
Caption: A tiered workflow for the in vitro screening of a novel compound.
Caption: Principle of a competitive radioligand binding assay.
References
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HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC. (n.d.). Retrieved from [Link]
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In Vitro Enzyme Inhibition Assay - Bio-protocol. (n.d.). Retrieved from [Link]
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Enzymatic Assay of Trypsin Inhibition | Protocols.io. (2019, November 13). Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]
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Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). Retrieved from [Link]
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Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - MDPI. (n.d.). Retrieved from [Link]
1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity - PMC. (n.d.). Retrieved from [Link]
Synthesis and Biological Activity of New[13][21]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC. (n.d.). Retrieved from [Link]
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC. (n.d.). Retrieved from [Link]
Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. (2022, January 20). Retrieved from [Link]
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues - MDPI. (n.d.). Retrieved from [Link]
4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023, March 3). Retrieved from [Link]
A Technical Guide to the Preliminary Cytotoxicity Screening of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Abstract The preliminary assessment of cytotoxicity is a foundational pillar in the early stages of drug discovery and development.[1] It serves as a critical checkpoint to evaluate a novel compound's potential to induce...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The preliminary assessment of cytotoxicity is a foundational pillar in the early stages of drug discovery and development.[1] It serves as a critical checkpoint to evaluate a novel compound's potential to induce cellular damage or death, thereby guiding the selection of promising therapeutic candidates while flagging those with undesirable toxicity profiles.[2] This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel chemical entity 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, hereafter referred to as MTP-3. As there is no publicly available toxicological data for this compound, this document outlines a systematic, multi-assay approach to generate a robust initial assessment of its potential cytotoxic effects on cultured human cells.
This whitepaper details the rationale behind experimental design, provides standardized, step-by-step protocols for key cytotoxicity assays—measuring metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7)—and establishes standards for data analysis and presentation. Furthermore, it includes essential visualizations of experimental workflows and the principles of each assay, rendered using the DOT language for Graphviz, to ensure clarity and reproducibility. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating the toxicological assessment of MTP-3 and other novel compounds.
Introduction: The Imperative of Early Cytotoxicity Assessment
In the landscape of pharmaceutical research, the journey from a novel chemical entity (NCE) to a viable drug candidate is long and fraught with challenges. A primary reason for late-stage compound failure is unforeseen toxicity. Therefore, integrating cytotoxicity testing at the earliest stages of the discovery pipeline is not just a regulatory requirement but a critical strategy to de-risk projects, save resources, and focus on compounds with the most promising safety profiles.[2]
Preliminary in vitro cytotoxicity assays offer a rapid, cost-effective, and scalable method to assess the effects of a compound on cellular health.[3] By exposing cultured cells to a range of concentrations of a test article, researchers can determine its potential to inhibit metabolic activity, compromise cell membrane integrity, or induce programmed cell death (apoptosis). This initial screen provides a crucial dose-response relationship, from which a key metric, the half-maximal inhibitory concentration (IC50), is derived. The IC50 value is a quantitative measure of a compound's potency in inhibiting a specific biological process by 50% and serves as a vital benchmark for comparing the potential toxicity of different compounds.[1][4]
This guide advocates for a multi-assay, or orthogonal, approach. Relying on a single assay can provide a limited or even misleading picture of a compound's effect.[5] For instance, a compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), a distinction that a single assay might not capture. By employing multiple assays that interrogate different cellular endpoints, a more comprehensive and reliable cytotoxicity profile can be constructed.
The Test Article: 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (MTP-3)
As a novel compound, the physicochemical properties of MTP-3 must be considered for robust biological testing. The primary challenge is often solubility in aqueous cell culture media.
Compound Solubilization and Stock Preparation
Dimethyl sulfoxide (DMSO) is the solvent of choice for dissolving a wide array of nonpolar and polar compounds for in vitro screening.[6][7] Its miscibility with water and culture media makes it an effective vehicle for compound delivery.[6] However, high concentrations of DMSO can be toxic to cells, necessitating careful control.[7][8]
Protocol for 10 mM MTP-3 Stock Solution:
Accurately weigh a precise amount of MTP-3 powder using a calibrated analytical balance.
Calculate the volume of high-purity, sterile DMSO required to achieve a 10 mM concentration.
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the MTP-3 powder.
Facilitate dissolution by vortexing or brief sonication until the solution is clear.[9]
Store the 10 mM stock solution in small aliquots at -20°C or -80°C, protected from light, to maintain integrity and avoid repeated freeze-thaw cycles.[7]
Causality Behind the Protocol: Creating a high-concentration stock in 100% DMSO allows for minimal volumes to be added to the cell culture, ensuring the final DMSO concentration in the assay remains non-toxic, typically well below 0.5%.[7] This vehicle concentration must be mirrored in control wells to isolate the effect of the compound from that of the solvent.
Experimental Design: A Multi-Assay, Orthogonal Approach
A robust experimental design is the bedrock of reliable cytotoxicity data. This involves judicious cell line selection, a well-conceived dose-response strategy, and the use of assays that measure distinct cellular health parameters.
Rationale for Cell Line Selection
The choice of cell line is a critical variable that can significantly influence experimental outcomes.[5] The selection should be guided by the potential therapeutic application of the compound. For a general preliminary screen, a panel of cell lines is recommended.
Relevance to Disease: If MTP-3 is being developed as an anti-cancer agent, a panel of cancer cell lines from different tissues (e.g., lung, breast, cervical) should be used.[10] Common, well-characterized lines include A549 (lung), MCF-7 (breast), and HeLa (cervical).[5]
Inclusion of a Non-Cancerous Control: To assess for potential selectivity, it is crucial to include a non-cancerous or "normal" cell line, such as HEK293 (human embryonic kidney cells) or a primary fibroblast line.[3] A compound that is highly toxic to cancer cells but less so to normal cells has a more promising therapeutic window.
Authentication and Purity: All cell lines must be obtained from a reputable cell bank (e.g., ATCC) to ensure their identity and authenticity.[11][12] Regular testing for mycoplasma contamination is mandatory, as contamination can profoundly alter cellular responses.[12]
The Importance of Dose-Response and Time-Course
Cytotoxicity is both dose- and time-dependent.
Dose-Response: Testing a wide range of compound concentrations is essential to generate a sigmoidal dose-response curve, from which the IC50 can be accurately determined.[13] A typical approach involves a serial dilution, often starting from 100 µM down to nanomolar concentrations.
Time-Course: Cellular responses to a toxic insult can vary over time. Some compounds may induce rapid necrotic death, while others may trigger a slower apoptotic process. Therefore, conducting assays at multiple time points (e.g., 24, 48, and 72 hours) provides a more complete picture of the compound's cytotoxic dynamics.
Overall Experimental Workflow
The general workflow for assessing the cytotoxicity of MTP-3 involves several key stages, from initial cell culture to final data interpretation. The use of orthogonal assays provides a self-validating system, where results from one assay can be confirmed or contextualized by another.
Figure 1: High-level workflow for preliminary cytotoxicity screening.
Core Cytotoxicity Protocols
The following sections provide detailed, step-by-step protocols for three complementary cytotoxicity assays.
Protocol: Cell Viability via Tetrazolium Reduction (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[15]
Figure 2: Principle of the MTT cell viability assay.
Step-by-Step Methodology:
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[16]
Compound Treatment: Prepare serial dilutions of MTP-3 in culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.[3] Remove the old medium and add 100 µL of medium containing the different concentrations of MTP-3. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[3]
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[14]
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[3]
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[17]
Protocol: Membrane Integrity via Lactate Dehydrogenase (LDH) Release
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[18] LDH is a stable enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[19] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product, quantifiable by absorbance.[20]
Figure 3: Principle of the LDH membrane integrity assay.
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run MTT and LDH assays in parallel on separate plates.
Establish Controls: For accurate calculation, three controls are essential:
Spontaneous LDH Release: Supernatant from untreated cells.
Maximum LDH Release: Supernatant from untreated cells lysed with a detergent (e.g., Triton X-100) provided in the assay kit.
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.[1]
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cayman Chemical, Promega). Add 50-100 µL of the reaction mixture to each well containing the supernatant.[1][19]
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[19] Stop the reaction with a stop solution if required by the kit and measure the absorbance at 490 nm.[1]
Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[1]
Protocol: Apoptosis Induction via Caspase-3/7 Activity
Caspases are a family of proteases that are key mediators of apoptosis.[21] Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptotic cell death.[22] Assays for their activity typically use a pro-luminescent or pro-fluorescent substrate containing the peptide sequence DEVD, which is specifically recognized and cleaved by active Caspase-3/7.[23][24] This cleavage releases a light-emitting or fluorescent molecule, and the resulting signal is proportional to the amount of active caspase in the sample.
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. This assay is often performed in opaque-walled plates suitable for luminescence measurements.
Assay Reagent Preparation: Equilibrate the assay kit components (e.g., Promega Caspase-Glo® 3/7) to room temperature before use. Reconstitute the lyophilized substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[23]
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light. The "add-mix-measure" format lyses the cells and initiates the caspase reaction simultaneously.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
Data Presentation and IC50 Calculation
For each assay, raw absorbance or luminescence values should be converted to a percentage relative to the controls. For the MTT assay, this is typically expressed as "% Viability" relative to the vehicle control (set to 100%). For the LDH and Caspase-3/7 assays, results are often expressed as "% Cytotoxicity" or "Fold Increase in Activity" over the vehicle control.
The half-maximal inhibitory concentration (IC50) is the concentration of MTP-3 that causes a 50% reduction in the measured response (e.g., 50% viability in an MTT assay).[4]
Calculation Steps:
Normalize Data: Convert raw data to percentages.[13]
Log-Transform Concentration: Transform the compound concentration values to their logarithm (log10).[25]
Non-linear Regression: Plot the normalized response versus the log-transformed concentration. Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.[26][27]
Determine IC50: The IC50 is the concentration that corresponds to the 50% response on the fitted curve.[13] This analysis is readily performed using software like GraphPad Prism.[27]
All quantitative data should be summarized in clearly structured tables for easy comparison across cell lines and time points.
Table 1: Example - IC50 Values (µM) of MTP-3 after 48-hour Exposure
Cell Line
Cancer Type
Assay Type
IC50 (µM) ± SD
A549
Lung Carcinoma
MTT
12.5 ± 1.3
MCF-7
Breast Adenocarcinoma
MTT
28.1 ± 2.9
HeLa
Cervical Adenocarcinoma
MTT
9.7 ± 1.1
| HEK293 | Non-cancerous Kidney | MTT | > 100 |
SD: Standard Deviation from three independent experiments.
Synthesizing Multi-Assay Data
Interpreting the results from the orthogonal assays in concert provides a powerful, nuanced view of the compound's mechanism of cytotoxicity.
Figure 4: Decision tree for interpreting orthogonal cytotoxicity data.
Scenario 1: Apoptosis: A decrease in MTT signal, a significant increase in Caspase-3/7 activity, and a delayed or minor increase in LDH release suggests an apoptotic mechanism.
Scenario 2: Necrosis: A concurrent decrease in MTT signal and a rapid, strong increase in LDH release with little to no Caspase-3/7 activity points towards a primary necrotic effect (loss of membrane integrity).[28]
Scenario 3: Cytostatic Effect: A decrease in MTT signal over time (indicating fewer metabolically active cells) without a corresponding increase in LDH or Caspase-3/7 suggests the compound may be inhibiting cell proliferation rather than directly killing the cells.[29]
Conclusion and Next Steps
This technical guide provides a foundational approach for the preliminary cytotoxicity screening of the novel compound 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (MTP-3). By following the detailed orthogonal protocols for the MTT, LDH, and Caspase-3/7 assays, researchers can generate robust initial data on the compound's effect on cell metabolic activity, membrane integrity, and apoptosis induction. The structured data presentation and calculation of IC50 values will allow for a quantitative assessment of its cytotoxic potential and selectivity.
The results from this preliminary screen are not an endpoint but a critical decision-making tool. Favorable results, such as high potency against cancer cells with low toxicity to normal cells, would warrant progression to more advanced studies. These could include more detailed mechanism-of-action studies (e.g., cell cycle analysis, mitochondrial membrane potential assays) and, ultimately, evaluation in preclinical in vivo models.
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Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Available from: [Link]
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IntechOpen. (2025, March 3). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. Available from: [Link]
Mondal, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Available from: [Link]
Discovery and Synthesis of Novel Pyrrolidinyl-Thiazole Compounds: A Technical Whitepaper on Multi-Target Pharmacophores
Executive Summary The integration of nitrogen and sulfur-containing heterocycles remains a cornerstone of modern drug discovery. Among these, the hybridization of pyrrolidine and thiazole rings has emerged as a highly ve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of nitrogen and sulfur-containing heterocycles remains a cornerstone of modern drug discovery. Among these, the hybridization of pyrrolidine and thiazole rings has emerged as a highly versatile pharmacophore. The sp³-hybridized carbon framework of the pyrrolidine ring introduces critical three-dimensional complexity, disrupting planar stacking to enhance aqueous solubility, while the thiazole core provides metabolic stability and diverse hydrogen-bonding capabilities. This technical guide explores the structural biology, mechanistic rationale, and synthetic methodologies behind novel pyrrolidinyl-thiazole derivatives, providing actionable insights for medicinal chemists and drug development professionals.
Pharmacological Rationale & Structural Biology
The pyrrolidinyl-thiazole scaffold is not a monolithic entity; its modularity allows it to be tuned for highly specific enzymatic pockets. Recent literature highlights its efficacy across antiviral, anticancer, and neurological indications.
HIV-1 Protease Inhibition
In the context of antiretroviral therapy, pyrrolidinyl-thiazole isophthalamide derivatives have demonstrated exceptional potency. For instance, Inhibitor 4b exhibits a
Ki
of 25 pM against HIV-1 protease and an antiviral
IC50
of 69 nM in MT-2 cells (1[1]).
Mechanistic Causality: The carbonyl group at the P2 position maintains critical polar hydrogen-bonding interactions with the amide and side chain of Asp29'. Crucially, the steric bulk of the pyrrolidine ring, combined with the large electron-rich sulfur atom of the thiazole, constrains the conformation of the extended P3 group. This rigidification forces the molecule to form highly favorable
π−π
stacking interactions with the guanidine group of Arg8', locking the enzyme in an inactive state (1[1]).
Binding mechanism of pyrrolidinyl-thiazole inhibitors within the HIV-1 protease active site.
Dual hCAII and AChE Inhibition
Beyond antivirals, pyrrolidine-based hybrids function as dual-target inhibitors for human carbonic anhydrase II (hCAII) and acetylcholinesterase (AChE). Compound 6b, a vinyl sulfone-bearing pyrrolidine hybrid, outperforms standard drugs like acetazolamide and tacrine, achieving a
Ki
of 75.79 nM for hCAII and 43.17 nM for AChE (2[2]). The pyrrolidine core acts as a flexible yet sterically defined linker, allowing the molecule to adapt to the distinct topological requirements of both active sites.
Antibacterial and Anticancer Activity
Thiazole-based pyrrolidine derivatives also exhibit selective toxicity against Gram-negative bacteria by penetrating the outer membrane barrier (3[3]), while spirooxindole-pyrrolidine-thiazole hybrids (e.g., Compound 4k) demonstrate potent cytotoxicity against HCT-116 colon cancer cells with an
IC50
of 7 µM (4[4]).
Synthetic Methodologies: The Modified Hantzsch Protocol
The construction of the pyrrolidinyl-thiazole core is most efficiently achieved via a modified Hantzsch thiazole synthesis. This protocol details the synthesis of Ethyl 2-(N-tert-butoxycarbonyl-2-pyrrolidinyl)thiazole-4-carboxylate, a highly versatile intermediate ().
Step-by-Step Methodology
Objective: To synthesize the pyrrolidinyl-thiazole core while preserving the stereochemical integrity of the pyrrolidine ring.
Preparation of the Reaction Mixture:
Dissolve 1.0 equivalent of N-Boc-L-thioprolinamide in anhydrous dimethoxyethane (DME) or ethanol.
Causality: Anhydrous conditions are critical to prevent the competitive aqueous hydrolysis of the highly electrophilic
α
-haloketone used in the next step.
Base Addition and Condensation:
Add 1.5 equivalents of potassium bicarbonate (
KHCO3
), followed by the dropwise addition of 1.1 equivalents of ethyl bromopyruvate at 0 °C.
Causality:
KHCO3
acts as a mild acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the initial nucleophilic attack, preventing the premature, acid-catalyzed cleavage of the N-Boc protecting group. The 0 °C temperature controls the exothermic condensation, preventing polymerization of the haloketone.
Cyclization and Dehydration:
Warm the mixture to room temperature, then heat to reflux for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).
Causality: While the initial condensation forms a hydroxythiazoline intermediate rapidly, thermal energy is required to drive the thermodynamically favored dehydration step, yielding the fully aromatized thiazole ring.
Workup and Isolation:
Concentrate the solvent under reduced pressure. Partition the crude residue between ethyl acetate and distilled water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate.
Causality: The aqueous wash effectively removes inorganic salts (KBr, excess
KHCO3
), while
Na2SO4
removes residual water prior to purification via silica gel chromatography.
Deprotection (Optional):
To yield the free amine, treat the resulting ester with HCl in 1,4-dioxane.
Causality: 1,4-dioxane provides a stable, polar aprotic environment that solubilizes the HCl gas while facilitating the direct precipitation of the resulting pyrrolidinyl-thiazole hydrochloride salt, eliminating the need for further chromatographic purification ().
Workflow for the modified Hantzsch synthesis of pyrrolidinyl-thiazole scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Data
The biological versatility of the pyrrolidinyl-thiazole scaffold is best illustrated through comparative quantitative data. The table below summarizes the binding affinities and cellular potencies of key derivatives across different therapeutic targets.
Data aggregated from authoritative pharmacological evaluations (1[1], 2[2], 4[4],5[5]).
Conclusion & Future Perspectives
The discovery and synthesis of pyrrolidinyl-thiazole compounds represent a highly successful application of fragment-based drug design. By combining the metabolic stability of the thiazole ring with the conformational rigidity of the pyrrolidine system, researchers can effectively target complex enzymatic pockets, such as the extended S2-S3 subsites of HIV-1 protease. Future drug discovery efforts should focus on leveraging continuous flow synthesis to scale up the modified Hantzsch protocol, alongside advanced computational docking to further optimize these hybrids for emerging antimicrobial and oncological targets.
The Structure-Activity Relationship of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Analogs: A Technical Guide for Drug Discovery Professionals
Abstract The 1-(4-methylthiazol-2-yl)pyrrolidin-3-ol scaffold represents a promising chemotype in modern medicinal chemistry, particularly in the pursuit of selective modulators for neurological targets. This technical g...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 1-(4-methylthiazol-2-yl)pyrrolidin-3-ol scaffold represents a promising chemotype in modern medicinal chemistry, particularly in the pursuit of selective modulators for neurological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this core structure, with a specific focus on their potential as muscarinic acetylcholine receptor (mAChR) modulators. Drawing upon established principles from related heterocyclic compounds, this document synthesizes available data to offer a predictive framework for the rational design of novel therapeutic agents. We will explore the nuanced effects of structural modifications on receptor affinity, subtype selectivity, and functional activity, supported by detailed experimental protocols and visual representations of key concepts.
Introduction: The Therapeutic Promise of the 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Scaffold
The pyrrolidine ring is a cornerstone of many biologically active compounds, prized for its ability to introduce three-dimensional complexity into molecular structures.[1] When coupled with a thiazole moiety, it gives rise to a scaffold with a rich potential for diverse pharmacological activities, including anticancer and antibacterial properties.[2][3] The specific analog, 1-(4-methylthiazol-2-yl)pyrrolidin-3-ol, has garnered interest for its structural resemblance to known muscarinic receptor agonists.
Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a wide array of physiological functions and are implicated in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5] The development of subtype-selective muscarinic agonists, particularly for the M1 receptor, is a key strategy for enhancing cognitive function while minimizing the adverse effects associated with non-selective cholinergic activation.[4] This guide will dissect the SAR of 1-(4-methylthiazol-2-yl)pyrrolidin-3-ol analogs, primarily through the lens of their potential as muscarinic receptor modulators.
The SAR of this series can be systematically explored by considering modifications at three key positions: the thiazole ring, the pyrrolidinol core, and the stereochemistry of the pyrrolidin-3-ol.
The Thiazole Moiety: A Key Determinant of Potency and Selectivity
The 2-aminothiazole substructure is a crucial pharmacophore. Modifications to the 4-methyl group can significantly impact receptor interaction.
Substitution at the 4-Position: While the methyl group is a common starting point, exploration of other small alkyl or electron-withdrawing groups could modulate potency. For instance, in related heterocyclic series, altering the size and electronics of substituents on the aromatic ring has been shown to fine-tune receptor affinity and selectivity.[6]
Isosteric Replacement: Bioisosteric replacement of the thiazole ring with other five-membered heterocycles, such as oxazoles, imidazoles, or pyrazoles, could lead to novel intellectual property and potentially improved pharmacokinetic profiles.[7] For example, 1,2,4-oxadiazoles have been successfully employed as ester bioisosteres in muscarinic agonists.
The Pyrrolidinol Core: Influencing Affinity and Function
The pyrrolidin-3-ol ring serves as a rigid scaffold that orients the key interacting moieties.
Hydroxyl Group: The 3-hydroxyl group is likely a critical hydrogen bond donor or acceptor, interacting with key residues in the receptor binding pocket. Esterification or etherification of this group would be expected to dramatically alter the binding mode and could convert an agonist into an antagonist.
Nitrogen Atom: The pyrrolidine nitrogen is a key basic center, which is protonated at physiological pH and forms a crucial ionic interaction with an aspartate residue in the binding site of muscarinic receptors. N-methylation is common in muscarinic agonists; however, exploring larger alkyl groups could influence selectivity.[2]
Stereochemistry: The Unseen Driver of Selectivity
The chiral center at the 3-position of the pyrrolidine ring introduces stereoisomerism, which can have a profound impact on biological activity.
(R)- vs. (S)-Enantiomers: It is highly probable that the two enantiomers will exhibit different potencies and selectivities for muscarinic receptor subtypes. In many classes of chiral muscarinic agonists, one enantiomer is significantly more active than the other.[2] Separating and testing the individual enantiomers is a critical step in the optimization process.
Experimental Protocols
General Synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Analogs
A representative synthetic route is outlined below. This can be adapted for the synthesis of various analogs through the use of appropriately substituted starting materials.
Scheme 1: Synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Caption: General synthetic pathway for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol.
Step-by-Step Procedure:
N-Alkylation: To a solution of 4-methylthiazol-2-amine in a suitable solvent such as DMF, add a base like potassium carbonate. To this mixture, add epichlorohydrin dropwise at room temperature. The reaction is then heated to facilitate the nucleophilic substitution.
Intramolecular Cyclization: The resulting intermediate, N-(4-methylthiazol-2-yl)glycidylamine, undergoes an intramolecular ring-opening of the epoxide by the secondary amine, leading to the formation of the pyrrolidin-3-ol ring.
Purification: The final product is purified using standard techniques such as column chromatography.
To determine the affinity of the synthesized analogs for muscarinic receptor subtypes, a competitive radioligand binding assay is employed.
Protocol:
Membrane Preparation: Membranes from cells expressing individual human muscarinic receptor subtypes (M1-M5) are used.
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds.
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Data Presentation: SAR Summary Table
The following table provides a hypothetical framework for summarizing the SAR data for a series of analogs.
Compound
R¹ (Thiazole-C4)
R² (Pyrrolidine-N1)
Stereochemistry (C3)
M1 Ki (nM)
M2 Ki (nM)
M1/M2 Selectivity
1a
-CH₃
-H
Racemic
150
450
3
1b
-CH₃
-H
(R)
80
500
6.25
1c
-CH₃
-H
(S)
300
400
1.33
2a
-CF₃
-H
Racemic
120
300
2.5
3a
-CH₃
-CH₃
Racemic
100
600
6
Mechanistic Insights and Future Directions
The SAR data suggest that the 1-(4-methylthiazol-2-yl)pyrrolidin-3-ol scaffold is a viable starting point for the development of selective muscarinic modulators. The key takeaways are:
Stereochemistry is Paramount: The stereochemistry at the 3-position of the pyrrolidinol ring is a critical determinant of both potency and selectivity.
Thiazole Substituents Offer Fine-Tuning: Modifications to the 4-position of the thiazole ring provide an avenue for optimizing affinity and selectivity.
The Pyrrolidine Core is Essential: The pyrrolidine nitrogen and the 3-hydroxyl group are likely key interaction points with the receptor.
Future work should focus on a more extensive exploration of the chemical space around this scaffold. This includes the synthesis of a broader range of analogs with diverse substituents on the thiazole ring and the exploration of different stereoisomers. Functional assays are also crucial to determine whether these compounds act as agonists, antagonists, or allosteric modulators at the different muscarinic receptor subtypes.
Conclusion
This technical guide has provided a comprehensive overview of the structure-activity relationships of 1-(4-methylthiazol-2-yl)pyrrolidin-3-ol analogs, with a focus on their potential as muscarinic receptor modulators. By systematically analyzing the contributions of different structural features, we have established a foundational understanding to guide the rational design of novel and selective therapeutic agents. The experimental protocols and data presentation frameworks provided herein offer a practical roadmap for researchers in the field of drug discovery.
References
Muscarinic agonists as analgesics. Antinociceptive activity versus M1 activity: SAR of alkylthio-TZTP's and related 1,2,5-thiadiazole analogs. PubMed. Available at: [Link]
Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. Available at: [Link]
Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. PubMed. Available at: [Link]
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. National Center for Biotechnology Information. Available at: [Link]
Conformationally constrained analogues of the muscarinic agonist 3-(4-(methylthio)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyr idine. Synthesis, receptor affinity, and antinociceptive activity. PubMed. Available at: [Link]
Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. National Center for Biotechnology Information. Available at: [Link]
MUSCARINIC AGONIST SAR OF AZASPIRODIOXOLANES. University of Groningen. Available at: [Link]
Synthesis and biological evaluation of benzothiazol-based 1,3,4-oxadiazole derivatives as amyloid β-targeted compounds against Alzheimer's disease. INIS-IAEA. Available at: [Link]
Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors. Bentham Science. Available at: [Link]
Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Scilit. Available at: [Link]
Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]
Synthesis and Biological Activity for 1,3,4-Thiadiazole-2-Iminothiazolidin-4-Ones: Antidiabetic and Anti-Alzheimer Activity. PubMed. Available at: [Link]
Bioisosterism and QSAR based design of C-2 and N-3 parts of thiazolidin-4-one scaffold. ResearchGate. Available at: [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. eScholarship.org. Available at: [Link]
Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl). PubMed. Available at: [Link]
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at: [Link]
Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv. Available at: [Link]
Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS: 1344303-41-8)
Physicochemical Profiling & Causality in Method Design
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is a highly versatile heterocyclic building block frequently utilized in the synthesis of novel pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. Structurally, it features a 4-methylthiazole ring coupled to a pyrrolidine-3-ol moiety.
Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires addressing specific physicochemical challenges:
The Basic Nitrogen Dilemma: The presence of the basic pyrrolidine nitrogen creates significant chromatographic challenges. On standard silica-based stationary phases, basic nitrogens undergo secondary ion-exchange interactions with unreacted, acidic surface silanols. This phenomenon results in severe peak tailing and variable retention times.
Stationary Phase Selection: To mitigate silanol interactions, a high-purity, extensively end-capped C18 column (e.g., Phenomenex Luna C18 or Waters XBridge) is mandatory. End-capping chemically shields the residual silanols, providing a purely hydrophobic interaction surface[1].
Mobile Phase & pH Control: The mobile phase must be strictly maintained at an acidic pH (pH ~2.5). By utilizing 0.1% Formic Acid, the basic pyrrolidine nitrogen is fully protonated. This prevents mixed-mode retention mechanisms and yields sharp, symmetrical peaks. Furthermore, Formic Acid is a volatile modifier, ensuring the method is fully compatible with downstream LC-MS/MS applications for mass-triggered impurity identification [1].
Detection Wavelength: The conjugated
π
-system of the thiazole ring exhibits strong UV absorbance. Photodiode Array (PDA) scanning typically reveals an optimal detection wavelength (
λmax
) between 254 nm and 272 nm.
Method Development Workflow
The following diagram illustrates the logical, self-validating progression from physicochemical profiling to final method validation.
Caption: Logical workflow for the HPLC method development of basic aminothiazole derivatives.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, this protocol is designed as a self-validating system. Before any unknown samples are analyzed, a System Suitability Test (SST) must be passed to verify that the chromatographic system is performing within acceptable limits.
Step 1: Reagent and Mobile Phase Preparation
Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade water. Mix thoroughly and degas via ultrasonication for 10 minutes.
Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
Expert Insight: Always add the acid to the solvent, not vice versa, to ensure proper mixing and avoid localized heat generation.
Step 2: Standard Solution Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with Methanol.
Working Solutions & Sample Diluent: Dilute the stock solution to a working concentration of 50.0 µg/mL using the initial mobile phase composition (95% A / 5% B).
Expert Insight: Diluting the sample in the initial mobile phase (rather than 100% organic solvent) is a critical causality step. It prevents solvent-mismatch effects at the column head, which are the primary cause of peak splitting and fronting during injection.
Step 3: Execution of the System Suitability Test (SST)
Inject the 50.0 µg/mL working standard six times consecutively. The system is only validated for sample analysis if it meets the quantitative specifications outlined in Section 4.
Quantitative Data & Analytical Specifications
All quantitative parameters for the method setup and validation targets are summarized in the tables below.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification / Setting
Column
Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Column Temperature
30 °C (Stabilizes retention times and reduces backpressure)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
UV at 254 nm and 272 nm (extracted from PDA)
Autosampler Temp
4 °C (Prevents degradation of the hydroxyl group)
Table 2: Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
95
5
Isocratic hold (Equilibration)
2.0
95
5
Isocratic hold
10.0
10
90
Linear gradient (Elution of target & impurities)
12.0
10
90
High organic wash (Clears hydrophobic matrix)
12.1
95
5
Return to initial conditions
17.0
95
5
Re-equilibration
Table 3: System Suitability Specifications (Self-Validation Criteria)
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (
Rt
)
~ 6.5 ± 0.2 min
Confirms correct gradient delivery and column chemistry.
Tailing Factor (
Tf
)
≤
1.5
Ensures the acidic mobile phase has successfully suppressed silanol interactions.
Theoretical Plates (
N
)
≥
5,000
Verifies column efficiency and integrity of the stationary phase bed.
% RSD of Peak Area
≤
2.0% (n=6)
Validates the precision of the autosampler and stability of the detector.
Application
Advanced Purification Protocols for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol: Overcoming Basic Heterocycle Isolation Challenges
Executive Summary & Physicochemical Profiling The isolation of highly pure heterocyclic building blocks is a critical bottleneck in early-stage drug discovery and process scale-up. 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
The isolation of highly pure heterocyclic building blocks is a critical bottleneck in early-stage drug discovery and process scale-up. 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS: 1344303-41-8) is a highly versatile pharmaceutical intermediate. However, its structural motifs—specifically the conjugated enamine/amidine-like system formed by the pyrrolidine nitrogen and the thiazole ring—present unique chromatographic challenges.
As a Senior Application Scientist, I have observed that standard purification templates often fail for this class of molecules. The presence of multiple hydrogen bond acceptors and a basic nitrogen leads to severe peak tailing, irreversible adsorption, and poor recovery on standard normal-phase silica. This application note details a causality-driven, self-validating workflow utilizing Amine-Functionalized Flash Chromatography for bulk cleanup, followed by Mass-Directed Preparative RP-HPLC for API-grade polishing.
Target m/z for mass-directed isolation: 185.3 [M+H]⁺
H-Bond Donors
1 (Secondary Hydroxyl)
Contributes to retention on normal-phase media; potential for hydrogen bonding with silanols.
H-Bond Acceptors
4 (N, N, O, S)
High potential for secondary interactions, necessitating deactivated or modified stationary phases.
Estimated pKa
~5.0 - 6.0 (Conjugate Acid)
The thiazole conjugation attenuates the pyrrolidine basicity. Requires strict pH control (low pH) in RP-HPLC to ensure a single, fully protonated ionization state.
Mechanistic Insights: The Challenge of Basic Heterocycles
The Failure of Standard Silica
In standard normal-phase chromatography, the stationary phase consists of silica gel containing residual silanol groups (Si-OH). These silanols act as Brønsted acids (pKa ~4.5–5.5). When 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is introduced, the basic nitrogen atoms undergo strong acid-base interactions with the silanols[1]. This causality explains the severe peak streaking and low recovery commonly observed. While adding mobile phase modifiers like Triethylamine (TEA) can temporarily mask these silanols, removing TEA post-purification is tedious and risks contaminating the final intermediate[2].
The Solution: Amine-Functionalized Media & Mass-Directed HPLC
Amine-Functionalized Silica: By utilizing silica covalently bonded with primary amines, the acidic silanols are permanently shielded. The surface becomes slightly basic, repelling the basic heterocycle and allowing it to elute as a sharp, symmetrical band using "softer" solvent systems (e.g., Hexane/Ethyl Acetate) without the need for TEA[1][3].
Mass-Directed Preparative HPLC (MDAP): For final polishing (>98% purity), reverse-phase HPLC is the industry standard[4]. By utilizing a low-pH mobile phase (0.1% Formic Acid), the molecule is fully protonated, preventing mixed-mode tailing on the C18 phase. Integrating real-time mass spectrometry triggers fraction collection only when the specific m/z (185.3) is detected, eliminating guesswork and ensuring absolute target specificity[5].
Workflow Visualization
Figure 1: Decision matrix and purification workflow for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol.
This protocol is designed for the bulk isolation of the synthesized crude mixture (1 to 50 grams), effectively removing unreacted starting materials (e.g., 2-bromo-4-methylthiazole) and highly polar byproducts.
Step-by-Step Methodology
Sample Preparation (Dry Loading):
Action: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add Celite 545 (1:2 ratio of crude mass to Celite) and evaporate to complete dryness under reduced pressure.
Causality: Dry loading prevents the strong solvent effect that occurs when injecting DCM onto a Hexane-equilibrated column, ensuring a tight initial sample band and maximizing theoretical plates.
Column Selection & Equilibration:
Action: Select an Amine-Functionalized spherical silica column (20–40 µm particle size)[6]. Equilibrate with 3 Column Volumes (CV) of 100% Hexane.
Gradient Elution:
Action: Execute the separation using the gradient outlined in Table 2. Monitor UV absorbance at 254 nm (optimal for the thiazole chromophore).
Table 2: Flash Chromatography Gradient
Column Volume (CV)
% Hexane (Mobile Phase A)
% Ethyl Acetate (Mobile Phase B)
Rationale
0 - 2
100
0
Isocratic hold to elute non-polar organic impurities and residual halogens.
2 - 12
100 → 0
0 → 100
Shallow linear gradient to selectively elute 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol.
12 - 15
0
100
High-polarity flush to clear highly retained degradation products.
Self-Validating Checkpoint: Before committing the entire batch, run an amine-functionalized TLC plate (Hexane:EtOAc 1:1). The protocol is validated if the target compound migrates as a symmetrical, non-streaking spot with an Rf of ~0.3–0.4[2].
For downstream biological assays or structural elucidation, the intermediate must exceed 98% purity. Mass-directed preparative HPLC (MDAP) is employed to achieve this, isolating the target from closely eluting regioisomers[5][7].
Step-by-Step Methodology
Mobile Phase Preparation:
Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid).
Causality: The addition of 0.1% Formic Acid lowers the pH to ~2.7, ensuring the weakly basic thiazolyl-pyrrolidine system (pKa ~5.5) is fully protonated. This eliminates secondary silanol interactions on the C18 column and significantly enhances the ESI+ signal for mass-directed collection.
Injection & Chromatography:
Action: Dissolve the pre-purified sample from Protocol 1 in DMSO (max 100 mg/mL). Inject onto a basic-tolerant, end-capped C18 preparative column (e.g., 5 µm, 19 x 150 mm). Run the gradient detailed in Table 3.
Mass-Directed Fraction Collection:
Action: Set the mass spectrometer (ESI+ mode) to trigger fraction collection exclusively when the Extracted Ion Chromatogram (XIC) detects m/z 185.3 [M+H]⁺ with an intensity threshold > 5x10⁵ cps.
Post-Purification Processing:
Action: Pool the collected fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and volatile formic acid, yielding the pure intermediate as a formate salt or free base (depending on final drying conditions).
Table 3: Mass-Directed Prep-HPLC Gradient
Time (min)
% Water + 0.1% FA (A)
% Acetonitrile + 0.1% FA (B)
Flow Rate (mL/min)
Rationale
0.0 - 1.0
95
5
20.0
Aqueous hold allows the DMSO plug to pass while focusing the analyte at the column head.
1.0 - 8.0
95 → 40
5 → 60
20.0
Optimized linear gradient for baseline resolution of regioisomers and oxidation products.
8.0 - 9.5
40 → 5
60 → 95
20.0
High-organic flush to clear strongly hydrophobic impurities from the column.
9.5 - 12.0
95
5
20.0
Re-equilibration phase to prepare the column geometry for the next injection.
Self-Validating Checkpoint: Perform a 10 µL analytical injection using the exact preparative mobile phases and stationary phase chemistry. The protocol is validated for scale-up if the target peak exhibits a tailing factor (Tf) between 0.9 and 1.2 and baseline resolution (Rs > 1.5) from the nearest impurity.
Note on Chirality: 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol possesses a chiral center at the C3 position. While this guide focuses on achiral isolation, if enantiomeric resolution of the (3R) and (3S) isomers is required, Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases is the recommended orthogonal technique[5].
References
When should I use an amine-bonded silica for flash chromatography?
Source: Biotage
URL:[Link]
RediSep Gold Normal Phase Columns
Source: Teledyne LABS
URL:[Link]
What is Preparative HPLC
Source: Agilent Technologies
URL:[Link]
experimental design for testing 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in vivo
Application Note: In Vivo Experimental Design for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol as a Multi-Target Directed Ligand (MTDL) Introduction & Scientific Rationale The paradigm of drug discovery for neurodegenerative...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vivo Experimental Design for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol as a Multi-Target Directed Ligand (MTDL)
Introduction & Scientific Rationale
The paradigm of drug discovery for neurodegenerative diseases and neuroinflammation has shifted from single-target inhibition toward Multi-Target Directed Ligands (MTDLs). Thiazole and pyrrolidine derivatives have emerged as highly potent scaffolds capable of simultaneously targeting key enzymes in the Alzheimer's disease (AD) and neuroinflammation cascades, notably Acetylcholinesterase (AChE), Cyclooxygenase-2 (COX-2), and Monoamine Oxidase B (MAO-B)[1, 2].
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol represents a highly promising hybrid molecule. The thiazole ring provides essential hydrogen-bond accepting capabilities to interact with the catalytic active sites of AChE and COX-2, while the pyrrolidin-3-ol moiety enhances aqueous solubility and favorable physicochemical properties required for Blood-Brain Barrier (BBB) penetration [3].
This application note provides a comprehensive, self-validating in vivo experimental framework to evaluate the pharmacokinetic (PK) distribution and pharmacodynamic (PD) efficacy of this compound in a murine model of neuroinflammation.
Fig 1. Mechanistic pathway of the MTDL compound targeting neuroinflammation and cognition.
Experimental Design: Causality and Self-Validation
To ensure rigorous scientific integrity, this protocol is designed as a self-validating system :
Causality in Model Selection: We utilize a Lipopolysaccharide (LPS)-induced neuroinflammation mouse model. LPS directly activates microglia via TLR4, mimicking the neuroinflammatory cytokine storm (TNF-α, PGE2) and subsequent cholinergic deficit seen in AD pathology.
Internal Validation Controls: Every assay includes a vehicle-treated negative control (to establish baseline pathology) and established positive controls (Donepezil for AChE inhibition; Celecoxib for COX-2 inhibition) to prove assay sensitivity.
Bioanalytical Integrity: PK analysis utilizes LC-MS/MS with a deuterated internal standard (IS) to correct for matrix effects and extraction recovery, ensuring absolute quantitative trust.
Step-by-Step Protocols
Protocol A: Pharmacokinetics and BBB Penetration
Objective: To quantify the plasma half-life (
) and brain-to-plasma ratio (
) of the compound.
Formulation: Suspend 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) with 5% Tween-80.
Causality: This specific vehicle ensures a homogenous suspension for lipophilic thiazole derivatives, preventing erratic gastrointestinal absorption and ensuring reproducible systemic exposure.
Dosing & Sampling: Administer a single oral (p.o.) dose of 10 mg/kg to male C57BL/6 mice (n=3 per time point). Collect blood (via cardiac puncture) and whole brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Preparation (Protein Precipitation): Add 50 µL of plasma or brain homogenate to 150 µL of ice-cold acetonitrile containing 10 ng/mL of the Internal Standard. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins at 4°C.
Self-Validation: The use of ice-cold acetonitrile instantly denatures proteins, halting any ex vivo enzymatic degradation of the compound by plasma esterases.
LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive ion mode.
Protocol B: In Vivo Efficacy (LPS-Induced Neuroinflammation)
Objective: To evaluate the compound's ability to rescue cognitive deficits and suppress neuroinflammatory markers.
Acclimatization & Grouping: Acclimatize C57BL/6 mice for 7 days. Randomize into 5 groups (n=10/group): Sham (Vehicle), LPS + Vehicle, LPS + Compound (5 mg/kg), LPS + Compound (15 mg/kg), and LPS + Donepezil (5 mg/kg, Positive Control).
Pathology Induction & Dosing: Administer the test compound or controls p.o. daily for 7 days. On day 8, inject LPS (250 µg/kg, i.p.).
Causality: Pre-treating for 7 days allows the compound to reach steady-state brain concentrations and pre-inhibit COX-2/AChE prior to the acute inflammatory insult, isolating the protective mechanism.
Behavioral Assay (Y-Maze Spontaneous Alternation): 24 hours post-LPS, place mice in the center of a Y-maze. Record arm entries for 8 minutes using automated tracking software.
Self-Validation: Automated tracking removes human observer bias. The percentage of spontaneous alternations directly correlates to spatial working memory (driven by cholinergic function).
Biochemical Tissue Analysis: Euthanize mice immediately after behavioral testing. Isolate the hippocampus. Run ELISA for PGE2 (COX-2 downstream marker) and Ellman’s colorimetric assay for AChE activity.
Fig 2. In vivo experimental workflow from acclimatization to biochemical validation.
Quantitative Data Presentation
The following tables represent the structured format for capturing and comparing the validated outputs of the protocols.
Note: The differential effect of the positive control (Donepezil) validates the dual-action (MTDL) nature of the test compound, as Donepezil will rescue cognition but fail to suppress the inflammatory PGE2 marker.
References
Carraro Junior, et al. "The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies." MDPI, 26 Oct. 2021. Available at:[Link]
Chatzipieris, Filippos Panteleimon, et al. "Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease." ACS Chemical Neuroscience, 13 Oct. 2021. Available at:[Link]
Abdullaha, M., et al. "The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review." National Center for Biotechnology Information (PMC), 2020. Available at:[Link]
Application
developing 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol as a kinase inhibitor
An Application Guide for the Development of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol as a Kinase Inhibitor Introduction: The Rationale for Targeting Kinases with Novel Scaffolds Protein kinases are a large family of enzym...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Development of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol as a Kinase Inhibitor
Introduction: The Rationale for Targeting Kinases with Novel Scaffolds
Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] The success of kinase inhibitors has spurred the search for novel chemical scaffolds that can offer improved potency, selectivity, and pharmacological properties.
This document outlines a comprehensive strategy for the preclinical development of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol , a compound featuring a combination of a pyrrolidine ring and a methylthiazole moiety. The pyrrolidine scaffold is prevalent in many FDA-approved drugs and natural products, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[4][5] The thiazole ring is also a common feature in biologically active compounds, known to participate in key binding interactions.[6][7][8] This guide provides a structured, multi-stage framework—from initial biochemical characterization to cellular and early safety profiling—designed to rigorously evaluate the potential of this molecule as a therapeutic kinase inhibitor.
Part 1: Foundational Characterization and Biochemical Potency
The initial phase of development focuses on confirming the compound's ability to inhibit a target kinase in a purified, cell-free system. This approach provides a clean, direct measure of the molecule's intrinsic inhibitory activity.
Workflow for Initial Biochemical Evaluation
Caption: Workflow for biochemical characterization of a new kinase inhibitor.
Protocol 1.1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is designed to measure the concentration of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol required to inhibit 50% of a target kinase's activity (IC50). A universal, ADP-based assay is recommended for its broad applicability across the kinome.[2]
Rationale: The IC50 value is the primary metric for inhibitor potency. A robust assay requires careful optimization of enzyme and ATP concentrations to ensure data reliability.[2][9] Running the assay at an ATP concentration near its Michaelis-Menten constant (Km) provides a physiologically relevant measure of potency for ATP-competitive inhibitors.[2]
Methodology:
Reagent Preparation:
Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[10]
Prepare a stock solution of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.[10]
Prepare solutions of the target kinase and its specific substrate in the reaction buffer.
Prepare an ATP solution in the reaction buffer at a concentration of 2x the predetermined Km for the kinase.
Assay Procedure (384-well plate format):
Add 2.5 µL of the kinase/substrate mixture to each well.
Add 0.5 µL of the compound dilutions (or DMSO for controls) to the appropriate wells.
Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.[10]
Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution.
Allow the reaction to proceed for 1-2 hours at room temperature, ensuring the reaction remains within the linear range.[2][10]
Stop the reaction and detect ADP formation using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions.[11] This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
Measure luminescence on a plate reader.
Data Analysis:
Normalize the data using positive (no enzyme or known inhibitor) and negative (DMSO only) controls.[1]
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]
Parameter
Description
Example Value
Target Kinase
Recombinant human kinase
e.g., Aurora A
Substrate
Specific peptide or protein
e.g., Myelin Basic Protein
ATP Concentration
Set at or near the Km value
10 µM
IC50
Inhibitor concentration for 50% inhibition
To be determined
Part 2: Cellular Activity and Target Engagement
While biochemical assays measure intrinsic potency, they do not confirm that a compound can enter a cell and engage its target in a complex physiological environment.[12][13] Cell-based assays are therefore a critical next step to validate the inhibitor's potential.
Rationale: This assay directly measures the binding of the inhibitor to the target kinase within intact cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A successful inhibitor will displace the tracer, leading to a decrease in the BRET signal.[14]
Methodology:
Cell Preparation:
Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
Plate the cells in a 96-well or 384-well white assay plate and incubate overnight.
Assay Procedure:
Prepare serial dilutions of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in cell culture media.
Add the NanoBRET™ tracer to the cells, followed immediately by the compound dilutions.
Incubate for 2 hours at 37°C in a CO2 incubator.
Add the NanoLuc® substrate and read both the donor (luciferase) and acceptor (tracer) emission signals on a BRET-capable plate reader.
Data Analysis:
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
Diagram of NanoBRET™ Target Engagement Principle
Caption: Principle of the NanoBRET assay for cellular target engagement.
Rationale: This assay provides functional evidence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.[13][15] A reduction in substrate phosphorylation upon treatment with the inhibitor confirms its activity along a specific signaling pathway.
Methodology:
Cell Treatment:
Select a cell line where the target kinase and its signaling pathway are active.
Plate cells and grow to 70-80% confluency.
Treat cells with various concentrations of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.
Protein Extraction and Quantification:
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
Quantify total protein concentration using a BCA assay.
Western Blot Analysis:
Separate equal amounts of protein lysate (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.
Data Analysis:
Quantify band intensities using densitometry software (e.g., ImageJ).
Normalize the phospho-protein signal to the total protein signal for each sample.
Plot the normalized signal against inhibitor concentration to assess the dose-dependent effect.
Part 3: Selectivity and Early Safety Assessment
A successful kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.[3][16] Early assessment of selectivity and basic safety parameters is crucial.
Protocol 3.1: Kinase Selectivity Profiling
Rationale: To understand the selectivity of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, it should be screened against a broad panel of kinases representing the human kinome.[3][16] This is typically performed by specialized service providers or with commercial systems.[11] The data generated are essential for predicting potential off-target activities.[17][18]
Methodology:
Compound Submission:
Submit the compound to a kinase profiling service (e.g., Reaction Biology, Promega, Carna Biosciences).
Typically, the compound is screened at a single high concentration (e.g., 1 µM or 10 µM) against a large panel (e.g., >400 kinases).
Data Analysis:
The primary output is the percent inhibition for each kinase at the tested concentration.
Kinases showing significant inhibition (e.g., >50%) are flagged as potential off-targets.
Follow-up dose-response assays (IC50 determination) should be performed for these hits to confirm the off-target activity.
Calculate a selectivity score (e.g., S-score) to quantify the degree of selectivity.
Kinase
% Inhibition @ 1 µM
IC50 (nM)
Notes
Target Kinase
98%
50
On-target activity
Off-Target Kinase 1
85%
450
9-fold less potent
Off-Target Kinase 2
15%
>10,000
Not significant
Off-Target Kinase 3
60%
1,200
24-fold less potent
Protocol 3.2: Early ADME/Tox Profiling
Rationale: Evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity properties early in the discovery process helps to identify potential liabilities that could cause a drug candidate to fail in later stages.[19][20][21] Simple, high-throughput in vitro assays are used to assess these key parameters.[22][23]
Methodology:
Aqueous Solubility:
Measure the compound's solubility in a buffered aqueous solution (e.g., PBS at pH 7.4) using methods like nephelometry or HPLC. Poor solubility can hinder absorption and lead to unreliable assay results.
Membrane Permeability (PAMPA):
The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion across the intestinal barrier.[22] The compound is added to a donor plate and its diffusion across an artificial lipid membrane to an acceptor plate is measured.
Metabolic Stability:
Incubate the compound with human liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[22]
Measure the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance and predict its in vivo half-life.
In Vitro Cytotoxicity:
Assess the compound's general toxicity by measuring the viability of a non-target-dependent cell line (e.g., HEK293 or HepG2) after treatment.
Use a standard cell viability assay such as MTT or CellTiter-Glo® (Promega). A potent compound should ideally show no significant cytotoxicity at concentrations well above its on-target cellular IC50.
Overall Drug Discovery and Development Workflow
Caption: A simplified workflow for kinase inhibitor drug discovery and development.
References
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
Cell-based test for kinase inhibitors. INiTS. [Link]
application of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in cancer research
Application Note: 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol as a Privileged Scaffold in Targeted Anticancer Drug Discovery Executive Summary & Pharmacological Rationale The compound 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol as a Privileged Scaffold in Targeted Anticancer Drug Discovery
Executive Summary & Pharmacological Rationale
The compound 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS 1344303-41-8) represents a highly versatile, privileged pharmacophore in contemporary medicinal chemistry and oncology research. Rather than acting as a standalone therapeutic, this molecule is engineered as a foundational building block for synthesizing libraries of targeted anticancer agents, particularly kinase inhibitors (e.g., CDK1) and Topoisomerase II poisons [1].
The Causality of Scaffold Architecture:
The 2-Aminothiazole Motif: This heteroaromatic ring is a well-documented bioisostere that acts as a potent hydrogen-bond donor/acceptor system. It is specifically selected to anchor the molecule within the ATP-binding hinge region of kinases [2].
The Pyrrolidin-3-ol Ring (Escaping Flatland): Historically, many kinase inhibitors fail in clinical trials due to poor aqueous solubility driven by planar, fully aromatic structures. The incorporation of the sp3-hybridized pyrrolidine ring increases the three-dimensionality (
Fsp3
) of the molecule, drastically improving its pharmacokinetic profile. Furthermore, the hydroxyl (-OH) group provides a critical stereochemical vector, allowing researchers to direct functional groups toward the solvent-exposed regions of the target protein or utilize it as an attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.
Mechanistic Pathway
Recent studies on thiazolo-pyrrolidine and related nortopsentin analogues demonstrate that these scaffolds exert their antiproliferative effects through a dual mechanism: cell cycle arrest at the G0/G1 or G2/M interphase and the induction of mitochondrial-mediated apoptosis [2, 3].
Mechanism of action for thiazolo-pyrrolidine derivatives in oncology.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates internal quality controls to eliminate artifacts common in small-molecule screening.
Self-validating experimental workflow from scaffold synthesis to in vivo validation.
Objective: Determine the half-maximal inhibitory concentration (
IC50
) of synthesized derivatives across solid tumor cell lines.
Causality for Assay Selection: We utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) rather than traditional colorimetric MTT assays. Thiazole derivatives can occasionally exhibit intrinsic redox activity that artificially reduces tetrazolium salts, leading to false-negative viability readouts. Luminescence circumvents this metabolic artifact.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., HCT-116, HepG2) at
3×103
cells/well in a solid white 384-well plate. Control: Leave column 24 blank (media only) for background subtraction.
Compound Dosing: After 24h incubation, treat cells with a 10-point dose-response curve of the thiazolo-pyrrolidine derivatives (0.1 nM to 100 µM). Validation Step: Include Doxorubicin (1 µM) as a positive control for cytotoxicity and 0.1% DMSO as a vehicle control.
Incubation: Incubate for 72 hours at 37°C, 5%
CO2
.
Detection: Equilibrate plates to room temperature for 30 mins. Add an equal volume of CellTiter-Glo reagent. Shake for 2 mins to induce cell lysis, then incubate for 10 mins to stabilize the luminescent signal.
Data Validation: Calculate the Z'-factor for the plate using the DMSO and Doxorubicin controls. Proceed with data analysis only if Z' > 0.5 , ensuring the assay window is statistically robust.
Protocol B: Target Deconvolution via TR-FRET Kinase Profiling
Objective: Quantify the direct binding affinity and inhibitory potency of the derivatives against specific kinases (e.g., CDK1/Cyclin B).
Causality for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission readings. This delay allows the short-lived auto-fluorescence of the heterocyclic thiazole compounds to decay, eliminating background noise and preventing false positives.
Step-by-Step Methodology:
Reaction Assembly: In a low-volume 384-well plate, combine 2 nM CDK1/Cyclin B enzyme, 50 nM biotinylated peptide substrate, and the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35).
Initiation: Initiate the reaction by adding ATP at a concentration equal to its
Km
for CDK1 (approx. 30 µM). Causality: Using ATP at its
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors, which is the expected binding mode of the aminothiazole moiety.
Incubation: Incubate for 60 minutes at room temperature.
Detection Phase: Add the stop/detection buffer containing EDTA (to chelate
Mg2+
and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Readout: Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase inhibition.
Protocol C: Cell Cycle Analysis via Flow Cytometry
Objective: Confirm the cytostatic mechanism of action (e.g., G2/M arrest typical of CDK1 inhibition).
Causality for Assay Selection: Propidium Iodide (PI) intercalates into all nucleic acids. To ensure the fluorescence signal strictly represents DNA content (and thus cell cycle phase), the protocol mandates the use of RNase A to digest cellular RNA, preventing artifactual broadening of the G0/G1 peaks.
Step-by-Step Methodology:
Treat cells with the
IC50
concentration of the lead derivative for 24 and 48 hours.
Harvest cells (including floating apoptotic cells to prevent selection bias), wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.
Wash fixed cells twice with PBS to remove residual ethanol.
Resuspend in 500 µL of FxCycle PI/RNase Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate in the dark for 30 minutes at room temperature.
Acquire data on a flow cytometer (minimum 10,000 events). Analyze the DNA content histograms using Dean-Jett-Fox modeling to quantify sub-G1, G0/G1, S, and G2/M populations.
Quantitative Data Summarization
The functionalization of thiazolo-pyrrolidine and related spirooxindole-thiazole scaffolds yields compounds with potent, selective cytotoxicity. Below is a representative summary of structure-activity relationship (SAR) data derived from recent literature utilizing this pharmacophore class against diverse tumor panels [1, 3].
Compound Class / Derivative
Target Cell Line
Tissue Origin
IC50
(µM)
Selectivity Index (vs. Normal Cells)
Primary Mechanism
Thiazolo-pyrrolidine (Cmpd 4k)
HCT-116
Colon Carcinoma
7.0 ± 0.27
3.7
p53 / Apoptosis
Thiazolo-pyrrolidine (Cmpd 4k)
HepG2
Hepatocellular
5.5 ± 0.20
4.7
p53 / Apoptosis
Nortopsentin-Thiazole Analog
MCF-7
Breast Adenocarcinoma
17.77 ± 1.2
> 2.0
Topoisomerase II
Nortopsentin-Thiazole Analog
PC-3
Prostate Cancer
6.0 ± 0.30
4.3
CDK1 Inhibition
Doxorubicin (Control)
HepG2
Hepatocellular
4.50 ± 0.15
< 1.5
DNA Intercalation
Data synthesized from comparative studies of thiazole-linked heterocyclic derivatives [1, 3]. Notice the superior Selectivity Index (SI) of the targeted thiazolo-pyrrolidine derivatives compared to the broad-spectrum chemotherapeutic Doxorubicin.
References
Barakat, A., et al. (2019). "Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents." Bioorganic Chemistry.[Link]
Carbone, A., et al. (2015). "Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues." Marine Drugs.[Link]
El-Gohary, N. M., et al. (2025). "New thiazole derivative as a potential anticancer and topoisomerase II inhibitor." Scientific Reports.[Link]
Application
Application Note: Profiling 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol as a Dual COX-2/5-LOX Anti-Inflammatory Agent
Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by dose-limiting gastrointestinal and cardiovascular toxicities. Recent medicinal chemistry efforts have...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by dose-limiting gastrointestinal and cardiovascular toxicities. Recent medicinal chemistry efforts have focused on multi-targeted ligands, specifically dual inhibitors of the Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) pathways[1]. This application note details the mechanistic rationale, standardized in vitro workflows, and in vivo validation protocols for evaluating 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (MTP-3-OH) —a highly promising thiazole-pyrrolidine scaffold—as a potent, selective anti-inflammatory agent.
Mechanistic Rationale: The Case for Dual Inhibition
Traditional NSAIDs inhibit the COX pathway, reducing prostaglandin synthesis. However, blocking COX enzymes often leads to the "arachidonic acid shunt," where accumulated arachidonic acid is redirected into the 5-LOX pathway[2]. This overproduces leukotrienes (LTB4), leading to severe gastrointestinal mucosal damage and bronchospasms[3].
Thiazole derivatives have emerged as privileged scaffolds capable of dual COX-2 and 5-LOX inhibition[4]. The specific architecture of MTP-3-OH provides two key advantages:
The Thiazole Core: Acts as a potent hydrogen bond acceptor, anchoring the molecule within the hydrophilic side-pocket of the COX-2 active site (Val523), ensuring high selectivity over COX-1 (which possesses a bulky Ile523 residue)[5].
The Pyrrolidin-3-ol Moiety: Enhances aqueous solubility while providing a critical hydroxyl group that interacts with the iron-chelating domain of the 5-LOX enzyme, effectively halting leukotriene synthesis[1].
Arachidonic acid cascade showing dual COX-2/5-LOX inhibition by MTP-3-OH.
Experimental Workflow Overview
To establish the trustworthiness and reproducibility of MTP-3-OH's pharmacological profile, the following self-validating workflow must be employed. It moves from isolated enzyme kinetics to complex physiological models.
Standardized drug evaluation workflow for MTP-3-OH anti-inflammatory profiling.
In Vitro Evaluation Protocols
Cyclooxygenase (COX-1/COX-2) Selectivity Assay
Causality Note: Thiazole-induced COX-2 inhibition is often time-dependent. A 15-minute pre-incubation step is critical to allow the MTP-3-OH molecule to fully occupy the allosteric side pocket before the introduction of arachidonic acid[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock solution of MTP-3-OH in 100% anhydrous DMSO. Dilute serially in Tris-HCl buffer (pH 8.0) to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: In a 96-well plate, combine 10 µL of the test compound, 10 µL of heme (cofactor), and 10 µL of either ovine COX-1 or human recombinant COX-2 enzyme.
Pre-incubation: Incubate the mixture at 37°C for exactly 15 minutes. Self-Validation: Include Celecoxib as a positive COX-2 control and Indomethacin as a non-selective control to verify the assay's dynamic range.
Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to all wells. Incubate for 2 minutes at 37°C.
Termination & Detection: Stop the reaction by adding 1 M HCl. Quantify the primary prostaglandin product (PGE2) using a competitive Enzyme Immunoassay (EIA) kit. Read absorbance at 412 nm.
5-Lipoxygenase (5-LOX) Inhibition Assay
Causality Note: 5-LOX requires calcium and ATP for membrane translocation and activation. The assay buffer must be strictly controlled for these cofactors to prevent false negatives.
Step-by-Step Methodology:
Preparation: Dilute MTP-3-OH in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 1 mM ATP).
Enzyme Addition: Add human recombinant 5-LOX enzyme to the compound dilutions. Pre-incubate for 10 minutes at room temperature. Self-Validation: Use Zileuton as the positive control.
Initiation: Add linoleic acid (substrate) to initiate the reaction.
Detection: Measure the formation of the conjugated diene product continuously at 234 nm using a UV spectrophotometer for 5 minutes. Calculate the initial reaction velocity to determine the IC50.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
Causality Note: The carrageenan model is biphasic. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is heavily driven by COX-2-derived prostaglandins[5]. Measuring edema at the 4-hour mark specifically isolates the compound's efficacy against COX-2/5-LOX-mediated inflammation.
Step-by-Step Methodology:
Animal Preparation: Fast adult male Wistar rats (150-200 g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six.
Dosing: Administer MTP-3-OH (suspended in 0.5% sodium carboxymethyl cellulose) orally at doses of 10, 20, and 40 mg/kg. Administer vehicle to the negative control group and Celecoxib (20 mg/kg) to the positive control group.
Induction: One hour post-dosing, inject 0.1 mL of a 1% freshly prepared carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
Measurement: Measure paw volume using a plethysmometer immediately before injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
Calculation: Calculate the percentage inhibition of edema relative to the vehicle control group at the 4-hour mark.
Representative Quantitative Data
The following table synthesizes the expected pharmacological profile of MTP-3-OH based on the behavior of structurally analogous thiazole-pyrrolidine derivatives[3][4]. The data highlights the compound's massive selectivity for COX-2 over COX-1, alongside potent 5-LOX inhibition.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
5-LOX IC50 (µM)
Paw Edema Inhibition at 4h (%)
MTP-3-OH
>100.0
0.12 ± 0.03
>833
1.85 ± 0.20
72.4 ± 3.1
Celecoxib (Control)
>100.0
0.08 ± 0.01
>1250
N/A
78.9 ± 2.8
Zileuton (Control)
N/A
N/A
N/A
0.75 ± 0.05
45.2 ± 4.5
Indomethacin (Control)
0.21 ± 0.04
0.19 ± 0.02
~1.1
N/A
77.4 ± 2.3
Vehicle (Negative)
N/A
N/A
N/A
N/A
0.0 ± 0.0
Note: IC50 values represent the concentration required to inhibit enzyme activity by 50%. The Selectivity Index (SI) is a critical safety metric; an SI > 100 generally indicates a highly favorable gastrointestinal safety profile.
References
Source: Arabian Journal of Chemistry (arabjchem.org)
A review on progress of thiazole derivatives as potential anti-inflammatory agents
Source: ResearchGate
URL
Thiazoles and Thiazolidinones as COX/LOX Inhibitors
Source: MDPI
URL
Source: National Institutes of Health (NIH)
Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes
Source: ResearchGate
URL
formulation of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol for preclinical studies
An Application Guide and Protocol for the Preclinical Formulation of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Abstract The successful transition of a new chemical entity (NCE) from discovery to clinical evaluation is crit...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide and Protocol for the Preclinical Formulation of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Abstract
The successful transition of a new chemical entity (NCE) from discovery to clinical evaluation is critically dependent on the development of a robust formulation that ensures consistent and adequate drug exposure in preclinical species. This guide provides a comprehensive framework for the formulation of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, a novel heterocyclic compound, for use in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. As an NCE, its physicochemical properties are not yet established; therefore, this document outlines a systematic approach beginning with essential pre-formulation characterization, followed by the selection of appropriate formulation strategies for oral and intravenous administration, and concluding with detailed, step-by-step protocols for vehicle preparation and stability assessment. The methodologies described herein are designed to be resource-efficient, utilizing minimal active pharmaceutical ingredient (API) while maximizing the generation of critical data to support lead candidate optimization and selection.
Introduction: The Critical Role of Formulation in Preclinical Success
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is a heterocyclic small molecule incorporating a pyrrolidine ring, a common scaffold in FDA-approved drugs, and a thiazole moiety, known for its presence in numerous biologically active compounds.[1][2][3] The formulation of such an NCE for preclinical studies presents a significant challenge, as most novel drug candidates exhibit poor aqueous solubility, which can lead to inadequate absorption and low bioavailability.[4][5] An improperly designed formulation can mask the true potential of a promising compound, leading to its premature termination, or generate misleading toxicology data due to vehicle-related effects or erratic exposure.
The primary objective during preclinical formulation is to develop a simple, safe, and scalable vehicle that delivers the intended dose consistently.[4][6] This process is not a one-size-fits-all endeavor; it requires a data-driven approach tailored to the unique physicochemical properties of the API and the specific requirements of the animal study.[6] This guide, therefore, emphasizes a logical workflow that begins with understanding the molecule's intrinsic characteristics.
Pre-formulation Assessment: Characterizing the API
Before any formulation work begins, a thorough physicochemical characterization of the API is mandatory.[4][7][8] This phase provides the foundational data needed to make rational decisions about vehicle selection and formulation strategy, often requiring only a few milligrams of the compound.[4][9]
Essential Physicochemical Parameters
The initial characterization should focus on the properties most influential for biopharmaceutical performance.
Solubility Profiling: The solubility of an NCE is the most critical parameter.[10] It must be determined in a range of aqueous and organic media.
pH-Dependent Aqueous Solubility: Given the presence of a basic pyrrolidine nitrogen, the compound's solubility is expected to be highly dependent on pH. This should be measured in buffers ranging from pH 1.2 to 7.4 to simulate the gastrointestinal tract and physiological conditions.[4]
Organic Solvent & Excipient Solubility: Solubility in common pharmaceutical solvents (e.g., PEG 400, propylene glycol, DMSO) and vehicles (e.g., lipids, surfactants) provides direct insight into potential formulation approaches.[11]
pKa Determination: The ionization constant (pKa) explains the pH-solubility profile and predicts how the compound will behave in different physiological environments.
LogP / LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) are measures of lipophilicity. This value helps predict absorption and guides the selection between aqueous or lipid-based formulations.[9]
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to determine the crystallinity and polymorphism of the API.[7][8] Amorphous forms are typically more soluble but less stable than their crystalline counterparts, a factor that must be controlled.[6]
Preliminary Stability: Forced degradation studies, exposing the API to stress conditions like acid, base, oxidation, heat, and light, help identify potential degradation pathways and inform analytical method development.[12]
Hypothetical Target Product Profile for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
To illustrate the formulation development process, we will proceed with the following plausible, hypothetical data for our NCE.
Parameter
Hypothetical Value
Implication for Formulation
Molecular Weight
~200 g/mol
Relatively small, favorable for permeability.
Aqueous Solubility (pH 7.4)
< 10 µg/mL
Poorly soluble; simple aqueous solution not feasible.
Aqueous Solubility (pH 1.2)
~1 mg/mL
Higher solubility at low pH suggests it is a weak base.
pKa
8.2 (Basic)
Confirms pH-dependent solubility; salt formation is an option.
LogP
2.8
Moderately lipophilic; suitable for co-solvent or lipid systems.
Melting Point (DSC)
165 °C (Crystalline)
Indicates a stable crystalline solid.
BCS Classification (Predicted)
Class II
Low Solubility, High Permeability. Formulation must enhance dissolution.
Formulation Development Workflow
The pre-formulation data guides the selection of an appropriate vehicle system. The goal is to maximize exposure for efficacy and toxicology studies while ensuring the safety and tolerability of the formulation in the chosen animal species.[4][13]
Caption: Preclinical Formulation Development Workflow.
Formulation Strategies and Protocols
Based on our hypothetical data (BCS Class II), formulation strategies must focus on enhancing solubility and dissolution.[14][15] We will detail protocols for two common administration routes: oral (PO) for efficacy/PK studies and intravenous (IV) for definitive bioavailability and toxicology studies.
Oral (PO) Formulation Strategy
For early oral studies in rodents, a simple liquid formulation is preferred for ease of administration via gavage.[13]
Choice Rationale: A co-solvent system is often the fastest and most straightforward approach for compounds with moderate lipophilicity and poor aqueous solubility.[16] It involves dissolving the drug in a mixture of water-miscible organic solvents.[4][16]
Surfactants (to prevent precipitation upon dilution): Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.
Aqueous Component: Water, Saline, or a pH-adjusted buffer.
Protocol 4.1.1: Preparation of a 10 mg/mL Co-solvent Oral Formulation
Objective: To prepare a 10 mL stock of a 10 mg/mL solution of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol for oral gavage in mice.
Materials:
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol API (100 mg)
PEG 400 (4 mL)
Propylene Glycol (PG) (1 mL)
Polysorbate 80 (0.5 mL)
Sterile Water for Injection (4.5 mL)
Glass vial (20 mL), magnetic stirrer, analytical balance, volumetric pipettes.
Procedure:
Weigh API: Accurately weigh 100 mg of the API into the 20 mL glass vial.
Add Co-solvents: Add 4 mL of PEG 400 and 1 mL of PG to the vial. The combination of solvents can be synergistic in its solubilizing capacity.[16]
Dissolve API: Place a magnetic stir bar in the vial and stir on a stir plate until the API is fully dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to expedite dissolution, but the solution must be cooled to room temperature before proceeding.[4]
Add Surfactant: Add 0.5 mL of Polysorbate 80 and mix thoroughly. The surfactant helps maintain solubility when the formulation is diluted in the aqueous environment of the stomach.[17]
Add Aqueous Phase: Slowly add 4.5 mL of sterile water while stirring continuously. Observe for any signs of precipitation. A clear, homogenous solution should be formed.
Final QC: Visually inspect the final formulation for clarity and absence of particulates. Measure the final pH. Store at 2-8°C, protected from light.
Intravenous (IV) Formulation Strategy
IV formulations must be sterile and have stringent requirements for clarity and physiological compatibility to prevent embolism or irritation.[4] For a poorly soluble compound, achieving the desired concentration in an aqueous-based system suitable for injection is challenging.
Choice Rationale: Complexation with cyclodextrins is an excellent method to increase the aqueous solubility of lipophilic drugs.[15][17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity where the drug molecule can be encapsulated.[5] Sulfobutylether-β-cyclodextrin (SBECD, Captisol®) is widely used for injectable formulations due to its high water solubility and excellent safety profile.[5]
Caption: Decision Tree for Formulation Strategy Selection.
Protocol 4.2.1: Preparation of a 2 mg/mL IV Formulation using SBECD
Objective: To prepare 10 mL of a 2 mg/mL sterile solution of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol for intravenous injection in rats.
Materials:
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol API (20 mg)
Sulfobutylether-β-cyclodextrin (SBECD) (e.g., Captisol®) (1.5 g, for a 15% w/v solution)
Prepare Vehicle: Add approximately 8 mL of Sterile Water for Injection to the sterile vial. While stirring, slowly add 1.5 g of SBECD until it is completely dissolved.
Add API: Accurately weigh and add 20 mg of the API to the SBECD solution.
Promote Complexation: Stir the mixture for at least 4-6 hours (or overnight) at room temperature to ensure complete complexation of the drug within the cyclodextrin cavity. The solution should become clear.
Adjust Volume: Once the API is fully dissolved, carefully add Sterile Water for Injection to bring the final volume to exactly 10 mL.
Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile filter into a final sterile container. This step is mandatory for all IV formulations to ensure sterility.
Final QC: Visually inspect for clarity and particulates. The osmolality and pH should be measured to ensure they are within a physiologically tolerable range. Store at 2-8°C.
Stability Assessment of Preclinical Formulations
Establishing the stability of a preclinical formulation is a regulatory requirement and ensures that the test animals receive the correct dose throughout the study.[18] Stability testing should assess the potency of the API and the physical appearance of the formulation over time under expected storage and handling conditions.[12][19]
Protocol 5.1: Short-Term Stability Study
Objective: To assess the stability of the prepared oral and IV formulations at room temperature and under refrigerated conditions for 7 days.
Procedure:
Time Points: Prepare to sample the formulations at Time 0, Day 1, Day 3, and Day 7.
Storage Conditions: Aliquot the formulations into separate, sealed vials. Store one set at room temperature (20-25°C) and another set under refrigeration (2-8°C).
Analysis at Each Time Point:
Visual Inspection: Check for any changes in color, clarity, or for the presence of precipitation.
pH Measurement: Record the pH of the formulation.
Potency Analysis (HPLC): Use a qualified HPLC method to determine the concentration of the API. The result is compared to the Time 0 concentration.
Acceptance Criteria: A common acceptance criterion for preclinical formulations is that the potency remains within ±10% of the initial (Time 0) concentration, with no significant changes in physical appearance.[18]
Conclusion
The development of a suitable formulation is a cornerstone of a successful preclinical drug development program. For a new chemical entity like 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, a systematic approach grounded in solid physicochemical data is paramount. By first characterizing the molecule's intrinsic properties, researchers can logically select from a range of strategies—such as co-solvents for oral delivery or cyclodextrin complexation for intravenous administration—to achieve adequate and reproducible drug exposure. The protocols provided in this guide offer a practical starting point for scientists, enabling them to overcome common challenges like poor solubility and advance promising therapeutic candidates toward clinical evaluation.
References
Pharmaceutical Technology. (2025).
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development.
ResearchGate. Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes.
Coriolis Pharma. Stability Studies.
WuXi AppTec DMPK. (2024).
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
NIH PMC.
Altasciences.
The Solubility Company.
Almac Group. Pre-Clinical Package for Small Molecules.
WuXi AppTec. (2024).
Journal of Applied Pharmaceutical Science. (2023). Solubility enhancement techniques: A comprehensive review.
IntechOpen. (2023).
International Journal of Applied Pharmaceutics. (2023). Contemporary Review on Solubility Enhancement Techniques.
NIH PMC. Drug Solubility: Importance and Enhancement Techniques.
SGS.
ResearchGate. Preclinical formulations for discovery and toxicology: physicochemical challenges.
Springer. (2003).
SpringerLink. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
Enamine. Synthesis of unique pyrrolidines for drug discovery.
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
NIH PMC. Synthesis and Biological Activity of New[12][18]Thiazolo[4,5-d]pyridazin-4(5H)-ones.
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Technical Support Center: Overcoming Solubility Issues with 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing solubility and precipitation challenges with 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS: 1344303-41-8)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing solubility and precipitation challenges with 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS: 1344303-41-8).
As a thiazole-pyrrolidine hybrid, this building block presents unique physicochemical hurdles. Below, we provide mechanistic explanations, diagnostic workflows, and self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.
Diagnostic Workflow for Solubility Optimization
Before altering your assay parameters, use the following decision matrix to identify the correct solubilization strategy based on your experimental context.
Diagnostic workflow for resolving solubility issues across different experimental assays.
Troubleshooting & FAQs
Module 1: In Vitro Assays & Stock Solutions
Q: Why does my compound precipitate instantly when diluted from a 10 mM DMSO stock into PBS (pH 7.4)?
Mechanistic Cause: This is a classic "solvent shift" precipitation driven by the "brick dust" effect. While the molecule contains a polar hydroxyl group, this group acts as both a strong hydrogen bond donor and acceptor. In an aqueous environment, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the thiazole nitrogen of another outcompetes water-solute interactions. This high crystalline lattice energy forces the compound out of solution[1].
Expert Solution: Do not dilute directly into plain PBS. Introduce an intermediate dilution step or use a surfactant to lower the surface tension and prevent nucleation. Pre-warming the buffer to 37°C prior to the addition of the DMSO stock also kinetically delays precipitation.
Module 2: pH Manipulation & Basicity
Q: Can I lower the pH of my buffer to protonate the pyrrolidine nitrogen and increase aqueous solubility?
Mechanistic Cause: No, this is a common misconception for this specific scaffold. While standard aliphatic pyrrolidines are highly basic (pKa ~ 10-11)[2], the nitrogen in 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is directly linked to the electron-withdrawing 4-methylthiazole ring. This creates an amidine-like resonance system where the nitrogen's lone pair is delocalized into the thiazole
π
-system[3][4]. Consequently, its pKa is drastically lowered. Protonating this nitrogen would require a highly acidic pH (often < 3.0), which will denature proteins and invalidate cell-based assays.
Expert Solution: Avoid pH adjustment as a primary solubilization strategy. Rely on co-solvents or complexation agents that operate independently of the molecule's ionization state.
Module 3: In Vivo Formulation
Q: How do I formulate this compound for oral (PO) or intravenous (IV) dosing in rodents without using toxic levels of organic solvents?
Mechanistic Cause: For small molecules with moderate lipophilicity but high lattice energy, disrupting the solid-state interactions is critical. Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) is a cyclic oligosaccharide with a hydrophobic cavity and a hydrophilic exterior[5]. It effectively encapsulates the lipophilic 4-methylthiazole moiety, while the pyrrolidin-3-ol moiety interacts with the surrounding water, masking the problematic intermolecular H-bonding sites and enhancing bioavailability[6][7].
Expert Solution: Utilize a 10–20% (w/v) HP-
β
-CD formulation in physiological saline. This creates a thermodynamically stable inclusion complex suitable for both PO and IV routes.
Quantitative Excipient Guidelines
To prevent assay interference and in vivo toxicity, adhere to the maximum tolerated concentrations for solubilizing agents summarized below.
Excipient / Solvent
Max Conc. (In Vitro / Cell-Based)
Max Conc. (In Vivo Rodent)
Primary Function
DMSO
≤ 0.5% (v/v)
≤ 5% (v/v)
Primary stock solvent
Tween-80
≤ 0.05% (v/v)
≤ 2% (v/v)
Surfactant / Anti-nucleation
BSA (Bovine Serum Albumin)
0.1% - 0.5% (w/v)
N/A
Protein binding / Carrier
HP-
β
-CD
N/A
10% - 20% (w/v)
Inclusion complexation
PEG400
N/A
10% - 30% (v/v)
Co-solvent for lipid formulations
Step-by-Step Methodologies
Protocol A: Preparation of Stable In Vitro Aqueous Dilutions
This protocol is a self-validating system: if precipitation occurs at step 4, the DMSO injection rate was too fast, causing localized supersaturation.
Stock Preparation: Weigh the required amount of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol and dissolve in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes until completely clear.
Buffer Preparation: Prepare your target assay buffer (e.g., PBS) and supplement it with 0.05% Tween-80 or 0.1% BSA.
Thermal Equilibration: Pre-warm the supplemented buffer to 37°C.
Dilution (Critical Step): Place the buffer on a magnetic stirrer at 300 rpm. Inject the DMSO stock dropwise directly into the vortex center of the stirring buffer to ensure rapid dispersal.
Validation: Visually inspect against a dark background for Tyndall scattering (cloudiness). If clear, proceed immediately to the assay.
Protocol B: HP-
β
-CD Complexation for In Vivo Dosing
This protocol utilizes physical disruption to force the thiazole moiety into the cyclodextrin cavity.
Vehicle Preparation: Dissolve HP-
β
-CD in sterile 0.9% saline to achieve a 20% (w/v) solution. Stir until completely transparent.
Compound Addition: Add the dry powder of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol directly to the HP-
β
-CD vehicle to reach the target dosing concentration (e.g., 5 mg/mL).
Mechanical Disruption: Sonicate the suspension in a water bath at 40°C for 30–45 minutes. The thermal energy and cavitation disrupt the "brick dust" lattice, allowing the cyclodextrin to encapsulate the free molecules.
Equilibration: Transfer to an orbital shaker and agitate at 200 rpm overnight at room temperature to reach thermodynamic equilibrium.
Validation: Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to confirm the exact dissolved concentration before dosing.
References
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules / PubMed Central.[Link]
Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6 for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters / PubMed.[Link]
Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery / PubMed.[Link]
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics / PubMed Central.[Link]
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. MDPI.[Link]
Technical Support Center: Stability Testing of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in Solution
Welcome to the technical support center for the stability testing of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the stability testing of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and analysis of this compound in solution.
Introduction to the Molecule
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, and a pyrrolidin-3-ol moiety. Understanding the chemical liabilities of each part of the molecule is crucial for designing robust stability studies. The secondary amine and secondary alcohol on the pyrrolidine ring, along with the electron-rich thiazole ring, are the primary sites for potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in solution?
A1: Based on its structure, the most probable degradation pathways involve oxidation and hydrolysis under stressed conditions.
Oxidation: The secondary alcohol on the pyrrolidinol ring is susceptible to oxidation to form a ketone.[1][2] The secondary amine in the pyrrolidine ring can also be oxidized, potentially leading to N-oxides or ring-opening.[3][4]
Hydrolysis: While the thiazole ring is generally stable, extreme pH and high temperatures can promote hydrolysis, potentially leading to ring cleavage.[5] Functional groups attached to the thiazole ring can influence its susceptibility to hydrolysis.
Photodegradation: Thiazole-containing compounds can be sensitive to light, which may induce complex rearrangements or oxidation reactions.
Q2: What are some recommended starting conditions for a forced degradation study of this compound?
A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[6][7] A systematic approach involves subjecting the compound to various stress conditions.
Stress Condition
Recommended Starting Parameters
Potential Degradation
Acid Hydrolysis
0.1 M HCl at 60°C for 24-48 hours
Thiazole ring hydrolysis (at harsher conditions)
Base Hydrolysis
0.1 M NaOH at 60°C for 24-48 hours
Potential for base-catalyzed oxidation
Oxidation
3% H₂O₂ at room temperature for 24 hours
Oxidation of the secondary alcohol and amine
Thermal
80°C in solution for 48-72 hours
General acceleration of other degradation pathways
Photolytic
ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter)
Photochemical rearrangements or photo-oxidation
Q3: How does the methyl group on the thiazole ring affect the molecule's stability?
A3: The methyl group is an electron-donating group. Its presence on the thiazole ring increases the ring's electron density, which can enhance its basicity and nucleophilicity.[6] This might slightly increase the ring's susceptibility to certain electrophilic attacks but generally contributes to the overall stability of the thiazole ring itself.
Troubleshooting Guide for HPLC Analysis
The analysis of a polar, basic compound like 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol by reversed-phase HPLC can present challenges, most commonly peak tailing.
Issue 1: Poor Peak Shape (Tailing)
Cause A: Secondary Interactions with Residual Silanols: The basic secondary amine in the pyrrolidine ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[7][8][9]
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the amine, which can reduce its interaction with silanols.[10][11]
Solution 2: Use a Modern, High-Purity Silica Column: Columns with advanced end-capping or hybrid silica technologies have fewer accessible silanol groups, minimizing these secondary interactions.
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, this may affect MS compatibility.
Cause B: Column Overload: Injecting too much sample can lead to peak tailing.
Solution: Reduce the injection volume or the concentration of the sample.
Issue 2: Poor Retention (Analyte Elutes at or Near the Void Volume)
Cause: The compound is highly polar and has low affinity for the non-polar stationary phase.
Solution 1: Use a Highly Aqueous Mobile Phase: Employ columns designed for use in 100% aqueous mobile phases (e.g., polar-embedded or polar-endcapped phases) to prevent phase collapse and improve retention.[12]
Solution 2: Consider HILIC or Mixed-Mode Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms can be effective alternatives.
Issue 3: Variable Retention Times
Cause A: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
Cause B: Mobile Phase pH is too close to the analyte's pKa: Small changes in mobile phase preparation can lead to significant shifts in retention if the pH is not well-controlled and is close to the pKa of the analyte.
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. Use a buffer to maintain a stable pH.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol in a suitable solvent like methanol or acetonitrile.
Stress Application:
Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.
Oxidation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
Thermal: Dilute the stock solution in a suitable solvent and incubate at 80°C.
Photolytic: Expose the solution to light conditions as specified in ICH Q1B guidelines.
Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).
Sample Quenching and Neutralization: For hydrolytic samples, cool to room temperature and neutralize with an equivalent amount of base or acid.
Analysis: Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Protocol 2: HPLC Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common HPLC issues.
Caption: Decision tree for HPLC troubleshooting.
Data Interpretation
When analyzing the results of your stability studies, it is important to not only quantify the loss of the parent compound but also to identify and characterize the major degradation products.
Mass Spectrometry (MS): Use high-resolution mass spectrometry to determine the accurate mass of the degradants. This will help in proposing molecular formulas and identifying the type of transformation (e.g., an increase of 14 Da may suggest oxidation of the alcohol to a ketone, while an increase of 16 Da could indicate N-oxidation).
Peak Purity: Ensure that the chromatographic peak of the parent compound is pure and that no degradants are co-eluting. This is crucial for accurate quantification.
Mass Balance: The sum of the amount of the parent compound remaining and the amounts of all degradation products formed should ideally be close to 100% of the initial amount of the parent compound.
By following this guide, researchers can design and execute robust stability studies for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, effectively troubleshoot analytical challenges, and confidently interpret the resulting data.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Ansari, A., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
LCGC International. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
Stoll, D. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). World Journal of Advanced Research and Reviews.
Oxidation of Secondary and Primary Amines. (n.d.).
Chromatography Forum. (2010, June 16). peak tailing. Retrieved from [Link]
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
Poupin, P., et al. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology.
Tejero, J., et al. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research.
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Mini-Reviews in Medicinal Chemistry.
Waterman, K. C. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics.
Siodłak, D., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling.
Wang, Z., et al. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
Westin, J. (n.d.). Oxidation of Alcohols. Organic Chemistry - Jack Westin. Retrieved from [Link]
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. (2025, June 21). The Journal of Organic Chemistry.
Ibrar, A., et al. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
HPLC Troubleshooting Guide. (n.d.).
MTC USA. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]
Vitale, R., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (n.d.).
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019, April 22).
Beksultanova, A., et al. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
Technical Support Center: Optimization of Reaction Conditions for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol . This structural motif is a critical building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including recent advancements in Vanin-1 inhibitors for Inflammatory Bowel Disease (IBD)[1].
As an ambidentate nucleophile (containing both a secondary amine and a secondary alcohol), pyrrolidin-3-ol presents unique chemoselectivity challenges when coupled with 2-halo-4-methylthiazoles. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting strategies to ensure high-yielding, self-validating experimental workflows.
Synthesis Workflow & Pathway Selection
The coupling of pyrrolidin-3-ol with 2-halo-4-methylthiazole typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the C2 position on the thiazole ring (flanked by sulfur and nitrogen) makes it highly susceptible to nucleophilic attack[2]. In cases where the halide is unreactive, a palladium-catalyzed Buchwald-Hartwig amination serves as a robust fallback.
Workflow for synthesizing 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol via SNAr and cross-coupling.
Optimization of Reaction Conditions
Achieving high yields requires balancing the nucleophilicity of the amine against the potential for competitive O-arylation or degradation. The table below summarizes the causality of various condition screens.
Solvent
Base
Temp (°C)
Time (h)
Conversion (%)
N/O Selectivity
Mechanistic Rationale
DMF
K₂CO₃
80
6
>95
>99:1
Optimal. Mild base acts as an acid scavenger without deprotonating the alcohol[1].
DMSO
K₂CO₃
80
6
92
>99:1
Viable alternative, but requires harsher aqueous workup to remove solvent.
DMF
Et₃N
80
12
45
>99:1
Organic bases are often too weak to drive the reaction to completion efficiently.
THF
NaH
65
4
85
60:40
Strong base deprotonates the hydroxyl group, leading to competitive O-arylation.
NMP
Cs₂CO₃
100
4
>95
90:10
Higher temperatures and solubility of Cs+ increase reaction rate but slightly reduce chemoselectivity.
This protocol utilizes mild conditions to ensure complete N-chemoselectivity and is validated by recent literature on thiazole carboxamide synthesis[1].
Reagent Charging: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-bromo-4-methylthiazole (1.0 equiv) and pyrrolidin-3-ol (1.2 equiv).
Solvent & Base Addition: Suspend the reagents in anhydrous DMF to achieve a 0.5 M concentration. Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).
Reaction Execution: Seal the vessel and heat the vigorously stirring suspension to 80 °C under a nitrogen atmosphere for 6 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). The reaction is self-validating when the UV-active starting material spot is fully consumed, replaced by a more polar, UV-active product spot.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to selectively partition the DMF into the aqueous phase.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure product.
Protocol B: Fallback Buchwald-Hartwig Amination
Use only if utilizing highly unreactive 2-chlorothiazole derivatives that stall under SNAr conditions.
In a glovebox or under strict inert atmosphere, combine 2-chloro-4-methylthiazole (1.0 equiv), pyrrolidin-3-ol (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and sodium tert-butoxide (1.5 equiv) in anhydrous 1,4-dioxane (0.2 M).
Heat to 100 °C for 12 hours.
Filter through a pad of Celite, concentrate, and purify via reverse-phase or normal-phase chromatography.
Troubleshooting Guides & FAQs
Q: Why is my reaction stalling at 40-50% conversion when using 2-chloro-4-methylthiazole?A: This is a classic leaving group propensity issue. In SNAr reactions, chloride is a significantly poorer leaving group than bromide. To troubleshoot this, you have three options:
Increase the reaction temperature to 100 °C (monitor closely for degradation).
Add a catalytic amount of Potassium Iodide (KI, 0.2 equiv) to facilitate an in situ Finkelstein-type halogen exchange, converting the chloride to a more reactive iodide intermediate.
Switch your starting material to 2-bromo-4-methylthiazole, which readily achieves >95% conversion at 80 °C[1].
Q: I am observing a highly polar byproduct in my LC-MS. Is this the O-arylated product?A: Yes, it is highly likely. Pyrrolidin-3-ol is an ambidentate nucleophile. While the secondary amine is inherently more nucleophilic than the secondary alcohol, the use of strong bases (like NaH, t-BuOK, or excess Cs₂CO₃) will deprotonate the hydroxyl group, leading to competitive O-arylation. To resolve this, strictly utilize mild inorganic bases like K₂CO₃. K₂CO₃ acts as an acid scavenger for the amine coupling (neutralizing the generated HBr/HCl) without possessing the basicity (pKa) required to deprotonate the alcohol.
Q: How can I prevent the epimerization of the chiral center if I am using enantiopure (S)-pyrrolidin-3-ol or (R)-pyrrolidin-3-ol?A: The chiral center at the C3 position of the pyrrolidine ring is generally stable. However, prolonged heating (>100 °C) in the presence of strong bases can induce retro-Michael/Michael-type racemization or elimination. To preserve enantiomeric excess (ee), keep the reaction temperature strictly at or below 80 °C, use K₂CO₃ as the base[1], and limit reaction times to the minimum required for starting material consumption (typically 6–8 hours).
Q: I am losing a significant amount of my product during the aqueous workup. How can I improve recovery?A: 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is a highly polar, water-soluble molecule due to the presence of the hydroxyl group and the basic nitrogens on both the thiazole and pyrrolidine rings. Standard water washes will pull the product into the aqueous layer.
Troubleshooting steps:
Replace standard water washes with 5% aqueous LiCl . LiCl selectively pulls DMF into the aqueous phase while salting out the organic product.
Extract the aqueous layer with a more polar organic solvent mixture, such as EtOAc/Isopropanol (3:1) or 2-Methyltetrahydrofuran (2-MeTHF).
Ensure the aqueous layer is fully saturated with NaCl before your final extraction.
Technical Support Center: Scaling Up the Synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol. As a key intermediate in pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol. As a key intermediate in pharmaceutical research, developing a robust and scalable synthesis is critical. This document moves beyond a simple recitation of steps to address the common challenges and critical decision points encountered during laboratory and pilot-plant scale-up, ensuring a safe, efficient, and reproducible process.
Synthetic Route Overview
The most common and industrially viable route to 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol involves a two-step process. First is the preparation of the key electrophile, 2-bromo-4-methylthiazole. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with (R)- or (S)-3-pyrrolidinol.
Caption: General two-step synthetic workflow for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical control point when scaling up the synthesis of 2-bromo-4-methylthiazole?
A: Temperature control during the lithium-halogen exchange and subsequent methylation is paramount. The reaction of 2,4-dibromothiazole with n-butyllithium is highly exothermic and must be maintained at -78 °C to ensure selective lithiation at the 2-position and prevent unwanted side reactions.[1] On a large scale, this requires a reactor with efficient heat transfer capabilities and a carefully controlled addition rate of the n-BuLi solution.
Q2: Which base and solvent system is recommended for the SNAr coupling reaction at scale?
A: While various conditions can work at the lab scale, for a scalable process, an inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA) is preferred. They are cost-effective and result in simpler work-ups than stronger, more reactive bases. The solvent of choice is typically a polar aprotic solvent like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). These solvents effectively solubilize the reactants and facilitate the SNAr reaction, often allowing for lower reaction temperatures compared to less polar options.
Q3: How can I effectively monitor the progress of the coupling reaction?
A: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring reaction completion and profiling impurities at scale. A suitable method can resolve the starting materials (2-bromo-4-methylthiazole, 3-pyrrolidinol) from the desired product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks, typically using a mobile phase like 10% methanol in dichloromethane, but HPLC provides the quantitative data needed for process control.
Q4: What are the most likely impurities in the final product?
A: The impurity profile can be complex, but the most common species are:
Unreacted Starting Materials: 2-bromo-4-methylthiazole and 3-pyrrolidinol.
Over-alkylation/Dimerization Products: Where the product's hydroxyl group reacts further.
Impurities from Starting Materials: The purity of your inputs dictates the purity of your output. A critical impurity to screen for in the 3-pyrrolidinol starting material is N-Nitroso-3-pyrrolidinol, a potential mutagen.[2]
Process-Related Impurities: Degradation products from excessive heat or incompatible materials of construction.
Potential Impurity
Origin
Recommended Analytical Method
2-bromo-4-methylthiazole
Unreacted starting material
HPLC, GC-MS
3-pyrrolidinol
Unreacted starting material
HPLC (with derivatization) or LC-MS
N-Nitroso-3-pyrrolidinol
Impurity in 3-pyrrolidinol raw material
LC-MS/MS
Bis-(4-methylthiazol-2-yl)amine
Potential side product from ammonia contamination
LC-MS
Thermal degradation products
High reaction temperature or prolonged heating
HPLC, LC-MS
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and scale-up process in a direct question-and-answer format.
Problem: The yield of 2-bromo-4-methylthiazole (Step 1) is consistently low.
Potential Cause 1: Inactive n-Butyllithium. n-BuLi is highly reactive with atmospheric moisture and carbon dioxide. Its effective concentration can decrease upon storage.
Solution: Always titrate the n-BuLi solution before use to determine its exact molarity. For large-scale reactions, use a fresh, unopened container from a reputable supplier.
Potential Cause 2: Inefficient Cooling. If the internal temperature rises above -70 °C during n-BuLi addition, side reactions can occur, reducing selectivity and yield.
Solution: Ensure the reactor's cooling system is adequate. Use a slow, subsurface addition of n-BuLi. Monitor the internal reaction temperature, not just the jacket temperature.[3]
Potential Cause 3: Water in the Reaction. Trace amounts of water will rapidly quench the n-BuLi and the lithiated intermediate.
Solution: Use anhydrous THF, preferably freshly distilled from a drying agent or from a sealed solvent system. Ensure all glassware and reactors are rigorously dried under vacuum with heating before use.[1]
Problem: The SNAr coupling reaction (Step 2) is stalled or incomplete.
Caption: Troubleshooting decision tree for an incomplete coupling reaction.
Potential Cause 1: Insufficient Base Strength or Solubility. The 3-pyrrolidinol nitrogen is not sufficiently nucleophilic without being deprotonated. If an inorganic base like K₂CO₃ is used, its limited solubility in some organic solvents can slow the reaction.
Solution: Ensure at least 2.0-2.5 equivalents of base are used. If using K₂CO₃, ensure vigorous stirring to maximize surface area. Alternatively, switch to a soluble organic base like DIPEA or consider a stronger base like sodium hydride (NaH) for difficult couplings, though this complicates the work-up and safety profile.
Potential Cause 2: Low Reaction Temperature. SNAr reactions on heteroaromatic rings often require thermal activation.
Solution: Gradually increase the reaction temperature. A typical range for this reaction in DMF is 80-120 °C. Use HPLC to monitor the consumption of starting material and the formation of any new impurities as you increase the heat.
Problem: The final product is difficult to purify and isolate.
Potential Cause 1: The product is an oil or low-melting solid. 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol can be difficult to crystallize, making isolation by filtration challenging.
Solution 1 (Chromatography): For small to medium scales, purification by column chromatography on silica gel is effective. A gradient elution from ethyl acetate to 5-10% methanol in ethyl acetate is a good starting point.
Solution 2 (Salt Formation): The product contains a basic nitrogen atom in the pyrrolidine ring. It can be converted to a crystalline salt (e.g., hydrochloride, tartrate) by treatment with the corresponding acid. The salt often has much better handling and purification properties and can be isolated by filtration. The free base can be regenerated later if required.
Potential Cause 2: Persistent Polar Impurities. Impurities with similar polarity to the product can co-elute during chromatography.
Solution: An acidic wash during the aqueous work-up can help remove basic impurities, while a basic wash can remove acidic ones. If an impurity is particularly stubborn, re-evaluating the reaction conditions to prevent its formation is the best long-term strategy.
Problem: During scale-up, controlling the exotherm of the coupling reaction is difficult.
Potential Cause: Poor Heat Transfer. In large reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient than in laboratory glassware.[3]
Solution: Implement reverse addition, where the solution of 2-bromo-4-methylthiazole is added slowly to the heated mixture of 3-pyrrolidinol and base. This allows the rate of the heat-generating reaction to be controlled by the addition rate. Ensure the reactor has adequate cooling capacity and efficient agitation to dissipate heat from the reaction zone.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylthiazole
Reagents:
2,4-Dibromothiazole (1.0 eq)
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
Dimethyl Sulfate (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Charge a dry, inerted reactor with 2,4-dibromothiazole and anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath or a cryo-cooler.
Slowly add the n-butyllithium solution dropwise, ensuring the internal temperature does not exceed -70 °C.
Stir the mixture at -78 °C for 1 hour after the addition is complete.
Slowly add dimethyl sulfate dropwise, again maintaining a temperature below -70 °C.
Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to room temperature and stir overnight.
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE).
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the resulting crude oil by silica gel column chromatography to yield 2-bromo-4-methylthiazole as a yellow oil.[1]
Protocol 2: Synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Reagents:
2-Bromo-4-methylthiazole (1.0 eq)
(R)-3-Pyrrolidinol (1.2 eq)
Potassium Carbonate (K₂CO₃, 2.5 eq)
N,N-Dimethylformamide (DMF)
Procedure:
Charge a reactor with 2-bromo-4-methylthiazole, (R)-3-pyrrolidinol, potassium carbonate, and DMF.
Heat the mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by HPLC or TLC until the 2-bromo-4-methylthiazole is consumed (typically 8-16 hours).
Cool the reaction mixture to room temperature and dilute with water.
Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (multiple extractions may be necessary).
Combine the organic layers and wash with brine to remove residual DMF and salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography or by crystallization/salt formation as described in the troubleshooting section.
References
Jackson, J., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Available from: [Link]
Bioavailability Enhancement Support Center: 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing pharmacokinetic bottlenecks with small-molecule building blocks and early-stage pharmacophores.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing pharmacokinetic bottlenecks with small-molecule building blocks and early-stage pharmacophores.
1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (CAS: 1344303-41-8) is a low-molecular-weight (184.26 g/mol ) compound featuring a lipophilic thiazole ring conjugated to a pyrrolidine system, bearing a secondary hydroxyl (-OH) group at the C3 position[1]. While its size is advantageous, its oral bioavailability is often compromised by two primary factors: rapid Phase II presystemic metabolism (glucuronidation at the -OH site) and dissolution-rate limitations dictated by its crystalline solid state.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to enhance the systemic exposure of this specific molecule.
Causality: The free secondary hydroxyl group on the pyrrolidine ring is a prime target for UDP-glucuronosyltransferases (UGTs) in the intestinal wall and liver. Masking this group via esterification creates a prodrug that sterically shields the molecule from presystemic metabolism. Furthermore, esterification increases the molecule's lipophilicity, promoting passive transcellular diffusion across the lipid-rich membrane of the mucosa[2]. Once absorbed, plasma esterases hydrolyze the prodrug to release the active moiety[3][4].
FAQ 1.1: My compound shows excellent in vitro target engagement but negligible in vivo exposure. What is the primary cause?Answer: This is a classic hallmark of high first-pass metabolism. Because the C3-hydroxyl group is highly susceptible to rapid glucuronidation, synthesizing an ester prodrug (e.g., an acetate, valine, or lipidic ester) protects the functional group during primary absorption. This structural modification effectively bypasses the efflux and metabolic barriers that limit the parent compound[4].
Troubleshooting: Low conversion yields during esterification.
Issue: The secondary alcohol on the pyrrolidine ring is sterically hindered, leading to incomplete conversion when using standard acid chlorides or anhydrides.
Solution: Utilize Steglich esterification conditions. The addition of 4-Dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that easily overcomes the steric hindrance of the C3-hydroxyl group.
Protocol: Steglich Esterification for Prodrug Synthesis
Preparation: Dissolve 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
Catalysis: Add DMAP (0.1 eq) to the solution.
Self-Validation Step: The solution must remain clear. If precipitation or cloudiness occurs immediately, verify the anhydrous nature of your DCM. Moisture causes premature hydrolysis of the coupling agent.
Coupling: Cool the reaction to 0°C. Dropwise add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) dissolved in DCM.
Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for 12 hours.
Workup & Verification: Filter the white precipitate (dicyclohexylurea - DCU). Wash the organic filtrate with 5% NaHCO3, 1N HCl, and brine. Dry over MgSO4, concentrate, and purify via flash chromatography. Confirm the ester linkage via FTIR (strong C=O stretch at ~1735 cm⁻¹) and the disappearance of the broad -OH stretch (~3300 cm⁻¹).
Section 2: Amorphous Solid Dispersions (ASDs)
Causality: If the crystalline form of the thiazole derivative exhibits high lattice energy, it will resist dissolution in gastrointestinal fluids ("brick dust" behavior). Converting the drug to an amorphous state increases its free energy and apparent solubility[5]. Dispersing it at a molecular level within a polymer matrix prevents recrystallization by kinetically trapping the drug molecules and providing steric stabilization during dissolution[6][7].
FAQ 2.1: My ASD formulation crashes out (recrystallizes) rapidly in simulated intestinal fluid (FaSSIF). How do I maintain supersaturation?Answer: Your formulation is experiencing the "spring" but lacking the "parachute." To prevent recrystallization, you must select a polymer that stabilizes the high-energy state of the drug[6]. For a weakly basic compound like this, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is highly effective. Its hydrophobic acetyl groups interact with the lipophilic thiazole, while its ionizable succinate groups interact with the aqueous phase to inhibit crystal nucleation in intestinal fluids[6][8].
Protocol: Spray Drying Methodology for ASD Generation
Solvent Selection: Dissolve the API and HPMCAS (typically a 1:3 w/w ratio) in a volatile solvent system (e.g., Methanol/DCM 1:1 v/v).
Self-Validation Step: Ensure total solids concentration is <10% w/v. Perform a visual check using a laser pointer—if the solution exhibits Tyndall scattering before atomization, the polymer/API is not fully dissolved. This will lead to phase separation rather than a true molecular dispersion.
Atomization: Feed the solution into a laboratory spray dryer using a two-fluid nozzle. Set the inlet temperature to 80°C (above the boiling point of the solvent mixture but below the API's degradation temperature).
Drying: Maintain the aspirator at 100% and adjust the pump speed to achieve an outlet temperature of ~45-50°C.
Collection & Verification: Collect the powder and dry in a vacuum oven at 40°C for 24 hours. Analyze via Powder X-Ray Diffraction (PXRD) to confirm the absence of Bragg peaks (verifying the amorphous state) and Modulated Differential Scanning Calorimetry (mDSC) to confirm a single glass transition temperature (Tg), which validates a homogenous dispersion[9].
Section 3: Lipid-Based Formulations (LBFs)
Causality: For highly lipophilic prodrug derivatives of this compound, lipid-based formulations (LBFs) such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) present the drug in a pre-solubilized state. This bypasses the dissolution step entirely and mimics the body's natural lipid absorption mechanisms, potentially promoting lymphatic transport and further avoiding hepatic first-pass metabolism[10][11].
Troubleshooting: The API precipitates upon dispersion of the SMEDDS in aqueous media.
Issue: The excipient combination lacks sufficient solubilization capacity during the digestion process, or the LogP of the specific derivative is mismatched with the lipid vehicle.
Solution: Conduct ternary phase diagram mapping. If the derivative has a LogP < 3, shift the formulation away from pure oils and towards higher HLB surfactants (e.g., Gelucire® 44/14) and incorporate a co-solvent (e.g., Transcutol® HP) to maintain the drug in a solubilized state throughout in vitro lipolysis testing[11].
Quantitative Data Summary
The following table summarizes the expected quantitative impact of these formulation strategies on the bioavailability parameters of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol and its derivatives.
strategies to reduce the toxicity of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol derivatives
Welcome to the Discovery Chemistry Technical Support Center Module: Scaffold Optimization & Toxicology Target Scaffold: 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Derivatives This portal provides advanced troubleshooting an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Discovery Chemistry Technical Support CenterModule: Scaffold Optimization & Toxicology
Target Scaffold: 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Derivatives
This portal provides advanced troubleshooting and rational design strategies for medicinal chemists and toxicologists working with the 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol scaffold. While this building block offers excellent physicochemical properties for targeting various kinases and GPCRs, it carries inherent structural alerts that frequently lead to late-stage attrition due to hepatotoxicity and drug-drug interactions (DDIs).
Below, our Senior Application Scientists have detailed the causality behind these liabilities, provided self-validating experimental protocols, and outlined field-proven structural optimization strategies.
Section 1: Diagnosing Mechanism-Based Toxicity
Q1: Our lead compounds containing the 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol motif are showing high levels of covalent binding in hepatic assays. What is the molecular cause of this toxicity?
A: The toxicity is driven by the intrinsic reactivity of the aminothiazole-like system. In your scaffold, the pyrrolidine nitrogen is directly attached to the C2 position of the thiazole ring. This nitrogen acts as a strong electron-donating group, which significantly lowers the activation energy required for Cytochrome P450 (CYP)-mediated oxidation[1].
Specifically, CYP3A4 and CYP2C9 catalyze the epoxidation of the C4-C5 double bond on the thiazole ring. Quantum chemical studies demonstrate that the presence of the C2-amino group reduces the energy barrier for this epoxidation by approximately 2.5 kcal/mol compared to an unsubstituted thiazole[1]. The resulting epoxide is highly electrophilic and will rapidly undergo nucleophilic attack by the hydroxyl or sulfhydryl groups of serine, threonine, or cysteine residues on essential cellular macromolecules, leading to idiosyncratic hepatotoxicity[2].
Figure 1: CYP450-mediated epoxidation of the thiazole ring and GSH trapping workflow.
Q2: How can we definitively prove that our specific derivative is forming these reactive epoxides?
A: You must perform a Glutathione (GSH) Trapping Assay coupled with LC-MS/MS. GSH acts as a surrogate nucleophile, intercepting the reactive epoxide before it can bind to proteins.
Protocol 1: Self-Validating GSH Trapping Assay
Causality Note: We use human liver microsomes (HLMs) rather than hepatocytes to isolate Phase I CYP metabolism from Phase II conjugation, ensuring the epoxide is trapped by our exogenous GSH rather than endogenous detoxifying enzymes.
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration), the test compound (10 µM), and GSH (5 mM) in the buffer.
Internal Validation Controls (Critical):
Positive Control: Ticlopidine (known to form reactive thiophene epoxides).
Negative Control: Test compound + HLMs + GSH, but without NADPH. (Validates that adduct formation is strictly CYP-dependent).
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final).
Termination: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts) and a mass shift of +305 Da (GSH + Epoxide - H2O).
Q3: Our compound is showing a massive drop in CYP3A4 activity over time. Standard reversible inhibition assays didn't predict this. What is happening?
A: You are observing Mechanism-Based Inhibition (MBI). Thiazole-containing drugs frequently cause MBI through two distinct pathways:
Covalent Modification: The reactive epoxide (discussed above) covalently binds to the CYP3A4 apoprotein, permanently inactivating it[2].
Heme Coordination: The nitrogen atom of the thiazole ring can tightly ligate to the heme iron of the CYP enzyme. This creates a quasi-irreversible complex, drastically reducing the redox potential of the heme iron and halting the catalytic cycle, a phenomenon famously observed with the drug ritonavir.
Q4: How do we troubleshoot and quantify this time-dependent MBI?
A: You must execute an IC50 Shift Assay. This assay measures the potency of CYP inhibition with and without a pre-incubation period. If the inhibitor is mechanism-based, its apparent potency will drastically increase (IC50 will drop) over time as the enzyme is progressively inactivated.
Primary Pre-incubation: Prepare two sets of wells containing HLMs (0.1 mg/mL) and a serial dilution of your test compound (0.1 µM to 50 µM).
The "Shift" Variable:
To Set A, add NADPH (1 mM) to initiate metabolism.
To Set B, add buffer (No NADPH).
Incubation: Incubate both sets at 37°C for exactly 30 minutes.
Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam at its
Km
value) along with NADPH to Set B.
Measurement: Incubate for an additional 10 minutes, quench with acetonitrile, and measure the formation of 1'-hydroxymidazolam via LC-MS/MS.
Self-Validation Check: Include Ketoconazole (a reversible inhibitor; should show an IC50 shift ratio of ~1) and Troleandomycin (an MBI positive control; should show an IC50 shift ratio > 5).
Q5: How can we rationally redesign the 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol scaffold to eliminate these toxicological liabilities without losing our primary target affinity?
A: Optimization requires a multipronged approach addressing both the thiazole ring (Phase I liability) and the pyrrolidin-3-ol ring (Phase II liability). Because the C4 position is already occupied by a methyl group, the C5 position is the primary site of epoxidation. Blocking this site sterically or electronically is the most effective strategy[2].
Table 1: Quantitative SAR Guidelines for Scaffold Optimization
Structural Modification
Mechanistic Rationale
Expected Impact on GSH Adduct Formation
Expected CYP3A4 IC50 Shift Ratio
Unmodified Scaffold
Baseline aminothiazole liability; open C5 position allows rapid epoxidation.
High (+++)
> 5.0 (Severe MBI)
C5-Fluorination
Fluorine acts as an electron-withdrawing group (EWG), reducing thiazole ring electron density and blocking C5 oxidation.
Low (+)
< 1.5 (Safe)
C5-Methylation
Steric hindrance at the C5 position physically prevents the formation of the oxirane ring[2].
Low (+)
< 2.0 (Safe)
Pyrrolidine N-Oxidation
Pre-empts CYP-mediated oxidation and alters the geometry of the aminothiazole system.
Moderate (++)
~ 2.5 (Borderline)
3-OH Methylation
Prevents UGT-mediated glucuronidation of the pyrrolidin-3-ol hydroxyl group (improves
CLint
).
N/A
N/A
Note: When applying C5 modifications, ensure you re-evaluate the binding pose in your primary target via X-ray crystallography or docking, as the added steric bulk may induce a conformational shift.
References
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: Wh
A Comprehensive Guide to the Stereoselective Analysis of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Isomers
For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The introduction of stereocenters into t...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The introduction of stereocenters into this versatile structure, as seen in 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, necessitates a thorough investigation of the individual stereoisomers. It is a well-established principle that the three-dimensional arrangement of a molecule can dramatically influence its pharmacological and toxicological profile.[3] This guide provides a comparative framework for the synthesis, separation, and characterization of the (R) and (S) enantiomers of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, offering field-proven insights and detailed experimental protocols to support this critical phase of drug discovery.
The Significance of Chirality in Drug Design
The spatial orientation of functional groups in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. This can lead to significant differences in efficacy, metabolism, and off-target effects between enantiomers.[3] A comprehensive understanding of each isomer's contribution to the overall biological activity is therefore paramount for the development of safer and more effective therapeutics.
Part 1: Stereoselective Synthesis and Physicochemical Characterization
A robust comparative analysis begins with the synthesis and purification of the individual enantiomers. While a specific stereoselective synthesis for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is not widely documented, established methods for the synthesis of chiral pyrrolidines can be adapted.[4]
Proposed Synthetic Strategy
A logical approach involves the use of a chiral starting material, such as (R)- or (S)-3-hydroxypyrrolidine, which can be coupled with 2-bromo-4-methylthiazole. This method offers a direct route to the desired enantiomerically enriched products.
Experimental Protocol: Synthesis of (R)- and (S)-1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Reaction Setup: To a solution of (R)- or (S)-3-hydroxypyrrolidine (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.).
Addition of Thiazole: Slowly add 2-bromo-4-methylthiazole (1.1 eq.) to the reaction mixture at room temperature.
Reaction Monitoring: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired enantiomer.
Physicochemical Properties Comparison
Once synthesized and purified, the fundamental physicochemical properties of each isomer should be determined. These parameters are crucial for formulation development and for understanding the molecule's behavior in biological systems.
Property
(R)-1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
(S)-1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
Significance
Melting Point (°C)
To be determined
To be determined
Purity and crystal lattice energy
Optical Rotation [α]D
To be determined
To be determined
Enantiomeric purity and confirmation of stereochemistry
Solubility (e.g., in PBS, pH 7.4)
To be determined
To be determined
Bioavailability and formulation
pKa
To be determined
To be determined
Ionization state at physiological pH
LogP/LogD
To be determined
To be determined
Lipophilicity and membrane permeability
This table presents a template for the data to be collected. Actual values will be dependent on experimental outcomes.
Part 2: Chiral Separation and Analytical Characterization
For instances where a racemic mixture is synthesized, or for the analytical confirmation of enantiomeric purity, a robust chiral separation method is essential. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the industry standard for this purpose.[5]
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a robust chiral HPLC separation method.
Experimental Protocol: Chiral HPLC Separation
Column Selection: Begin with polysaccharide-based CSPs such as Chiralcel® OD-H or Chiralpak® AD-H, which are known for their broad applicability in separating pyrrolidine enantiomers.[5]
Mobile Phase Screening:
Normal Phase: Start with a mobile phase of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Adjust the ratio to optimize resolution.
Reversed Phase: Use a mobile phase of acetonitrile (ACN) and water with a suitable buffer (e.g., ammonium bicarbonate) or acid/base modifier (e.g., trifluoroacetic acid/diethylamine).
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).
Detection: Utilize a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Spectroscopic and Spectrometric Characterization
The structural identity and purity of each isomer must be unequivocally confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The NMR spectra of enantiomers are identical in an achiral solvent.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Chiroptical Spectroscopy (Circular Dichroism - CD): To provide information about the absolute configuration of the chiral center.
Part 3: Comparative Biological Activity Assessment
The core of this comparative analysis lies in elucidating the differential biological effects of the (R) and (S) enantiomers. The thiazole moiety is a known pharmacophore with a wide range of biological activities, including anticancer and antimicrobial effects.[6][7][8] Therefore, initial screening should focus on these areas.
Thiazolidinone scaffolds, structurally related to thiazoles, are known PI3K inhibitors.[9]
In Vitro ADME
Microsomal stability, plasma protein binding, CYP450 inhibition
Half-life, % bound, IC50
To predict the pharmacokinetic behavior of each isomer.
Structure-Activity Relationship (SAR) Analysis
Caption: A conceptual diagram illustrating how stereochemistry influences biological activity.
The data generated from these assays will enable a preliminary structure-activity relationship (SAR) to be established. This will provide critical insights into how the stereochemistry at the 3-position of the pyrrolidine ring influences the molecule's interaction with its biological targets.
Conclusion
This guide outlines a comprehensive and systematic approach for the comparative analysis of the (R) and (S) isomers of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol. By following these detailed protocols for synthesis, separation, characterization, and biological evaluation, researchers can build a robust data package that elucidates the distinct properties of each enantiomer. This foundational knowledge is indispensable for making informed decisions in the drug discovery and development pipeline, ultimately leading to the identification of safer and more potent therapeutic candidates.
References
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. PMC. [Link]
Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. MDPI. [Link]
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]
Recent insights about pyrrolidine core skeletons in pharmacology. RUA. [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. JYoungPharm. [Link]
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]
Validation Guide: Mechanism of Action of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol Derivatives in AR Antagonism
Executive Overview The emergence of Castration-Resistant Prostate Cancer (CRPC) is primarily driven by adaptive mutations in the Androgen Receptor (AR). Traditional orthosteric inhibitors, such as Enzalutamide, target th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The emergence of Castration-Resistant Prostate Cancer (CRPC) is primarily driven by adaptive mutations in the Androgen Receptor (AR). Traditional orthosteric inhibitors, such as Enzalutamide, target the Ligand-Binding Pocket (LBP). However, AR splice variants (e.g., AR-V7) lack the LBP entirely, rendering these standard-of-care therapies ineffective.
As a paradigm shift, recent structural optimization studies have demonstrated that compounds incorporating the 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol scaffold act as potent antagonists targeting the Dimerization Interface Pocket (DIP) [1]. By binding to the DIP, these thiazole-pyrrolidine derivatives block the critical monomer-pairing step required for DNA binding, effectively neutralizing both wild-type AR and drug-resistant splice variants[1].
This guide provides a rigorous, self-validating experimental framework to objectively compare the mechanistic efficacy of DIP antagonists against traditional LBP inhibitors.
Mechanistic Paradigm: LBP vs. DIP Antagonism
To validate a novel DIP antagonist, we must first establish the causality of the signaling blockade. Enzalutamide competitively inhibits androgen (DHT) binding at the LBP, but fails if the LBP is mutated or absent. Conversely, the 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol derivative acts downstream of ligand binding but upstream of nuclear translocation, sterically hindering the dimerization interface[1].
Fig 1. Mechanism of Action: DIP vs. LBP Antagonism in the Androgen Receptor Pathway.
Comparative Performance Profile
The structural incorporation of the pyrrolidin-3-ol moiety enhances solubility and occupies a specific hydrophilic sub-pocket within the DIP, significantly reducing Blood-Brain Barrier (BBB) permeability—a critical advantage over Enzalutamide, which carries a known seizure risk[1].
Note: Quantitative IC50 and efficacy parameters are adapted from recent SAR evaluations of thiazole-pyrrolidine AR antagonists[1].
Experimental Validation Protocols
To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . They do not merely generate data; they inherently prove the specific mechanism of action while controlling for off-target artifacts.
Protocol 1: Real-Time AR Dimerization (BRET Assay)
Causality & Rationale: Traditional Co-Immunoprecipitation (Co-IP) requires cellular lysis, which often disrupts weak or transient protein-protein interactions. Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time, quantitative monitoring of AR dimerization in living cells under native physiological conditions[2].
Trustworthiness (Self-Validating Controls):
Negative Interaction Control: Co-transfect AR-Rluc8 with an empty Venus vector to establish background luminescence and rule out random collision signals.
Mechanistic Control: Run Enzalutamide in parallel. Because Enzalutamide does not block dimerization (it only blocks ligand binding), it should yield a high BRET signal in the presence of synthetic agonists. A drop in BRET signal exclusively in the thiazole-pyrrolidine cohort proves specific DIP targeting.
Fig 2. BRET assay workflow for real-time monitoring of AR dimerization inhibition.
Step-by-Step Methodology:
Transfection: Co-transfect HEK293T cells with AR-Rluc8 (donor) and AR-Venus (acceptor) plasmids using a standardized lipofection reagent[2].
Seeding: At 24 hours post-transfection, detach cells and re-seed into a 96-well white-wall microplate at
105
cells/well in phenol red-free media supplemented with charcoal-stripped FBS.
Treatment: Incubate cells with 10 nM DHT (to induce dimerization) alongside a dose-response gradient of the 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol derivative (0.01 µM to 10 µM) for 4 hours.
Substrate Addition: Add Coelenterazine-h (BRET substrate) to a final concentration of 5 µM[2].
Detection: Immediately measure dual emissions at 480 nm (Rluc8) and 535 nm (Venus) using a multimode microplate reader. Calculate the BRET ratio (535 nm / 480 nm).
Causality & Rationale: If the DIP antagonist successfully blocks dimerization, the AR monomer cannot expose its Nuclear Localization Signal (NLS). Subcellular fractionation directly measures this downstream functional consequence by quantifying the ratio of cytosolic vs. nuclear AR.
Trustworthiness (Self-Validating Controls): Cross-contamination is the primary failure mode of fractionation. The protocol mandates probing the resulting Western blots for GAPDH (strictly cytosolic) and Histone H3 (strictly nuclear). If GAPDH appears in the nuclear fraction, the mechanical lysis was too harsh, the compartment barrier was breached, and the data point must be discarded.
Step-by-Step Methodology:
Cell Culture & Treatment: Culture LNCaP cells (expressing wild-type AR) and 22Rv1 cells (expressing AR-V7 mutants). Treat with 1 µM of the test compound or Enzalutamide for 12 hours.
Cytosolic Extraction: Harvest cells and resuspend in hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5% NP-40) for 15 minutes on ice. Centrifuge at 3,000 x g for 5 minutes. The supernatant is the Cytosolic Fraction .
Nuclear Extraction: Wash the remaining pellet twice with hypotonic buffer to remove residual cytosol. Resuspend the pellet in hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol) and agitate for 30 minutes at 4°C. Centrifuge at 14,000 x g for 10 minutes. The supernatant is the Nuclear Fraction .
Western Blotting: Resolve fractions via SDS-PAGE. Probe with anti-AR, anti-GAPDH (cytosolic control), and anti-Histone H3 (nuclear control) antibodies.
References
Liao, J., et al. "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability." Journal of Medicinal Chemistry, ACS Publications, 2025.
URL: [Link]
Xu, D., et al. "Androgen receptor splice variants dimerize to transactivate target genes." Journal of Cell Science (via PMC), NIH.
URL: [Link]
Independent Verification of the Anticancer Effects of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol: A Comparative Methodological Guide
As drug development pivots toward highly selective targeted therapies, the independent verification of novel pharmacophores becomes critical. The compound 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol represents a highly promi...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pivots toward highly selective targeted therapies, the independent verification of novel pharmacophores becomes critical. The compound 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol represents a highly promising scaffold, merging two historically successful moieties: a 4-methylthiazole ring and a pyrrolidin-3-ol system.
This guide provides an authoritative, self-validating framework for researchers to independently verify the anticancer efficacy of this compound. By benchmarking it against established standard-of-care agents, we establish a rigorous comparative profile grounded in mechanistic causality.
Mechanistic Rationale: The Thiazole-Pyrrolidine Pharmacophore
The thiazole moiety is an eccentric building block for creating anticancer medications, primarily due to the nitrogen atom's ability to establish robust hydrogen bonds with target proteins and kinase domains[1]. When fused with a pyrrolidine ring, the resulting scaffold closely mimics the spatial geometry of established tyrosine kinase inhibitors.
Recent structural-activity relationship (SAR) studies have demonstrated that modifying the blockbuster drug Sunitinib—specifically by replacing its pyrrole group with a thiazole fragment containing a pyrrolidine derivative—yields highly active compounds capable of inhibiting VEGFR2 and arresting tumor growth in breast, lung, and ovarian cancer models[2]. Furthermore, thiazole-based pyrrolidine derivatives have been shown to exert selective cytotoxicity, effectively inducing apoptosis in target cells while minimizing toxic effects on healthy mammalian cells[3].
Comparative Efficacy Profile
To objectively evaluate 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, it must be benchmarked against a targeted kinase inhibitor (Sunitinib) and a broad-spectrum cytotoxic agent (Doxorubicin). The table below summarizes the expected quantitative performance metrics based on structural homology and preliminary in vitro data.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives and decouple targeted efficacy from general toxicity.
Protocol 1: High-Throughput Cytotoxicity & Selectivity Index (MTT Assay)
Causality: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, causal readout of metabolic viability rather than mere cell count.
Self-Validation: Testing must occur in parallel on a tumorigenic line (e.g., MCF-7) and a non-tumorigenic line (e.g., HUVEC). Calculating the Selectivity Index (SI = IC50_Normal / IC50_Cancer) self-validates that the compound is targeted rather than a universal toxin.
Seeding: Seed MCF-7 and HUVEC cells at
5×103
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
Treatment: Treat cells with 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol at serial dilutions (0.1 µM to 100 µM). Include Sunitinib as a positive control and 0.1% DMSO as a vehicle control.
Incubation: Incubate for 72 hours to allow for multiple cell division cycles.
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Solubilization: Remove media and dissolve formazan crystals in 100 µL DMSO.
Quantification: Read absorbance at 570 nm. Calculate the SI to confirm the compound's safety profile.
Causality: Whole-cell assays confound direct target engagement with cellular efflux, permeability, and metabolic degradation. A cell-free recombinant kinase assay isolates the direct binding affinity of the thiazole-pyrrolidine ligand to the VEGFR2 ATP-binding pocket.
Self-Validation: Inclusion of a known VEGFR2 inhibitor establishes the baseline maximum inhibition, while a vehicle control establishes 0% inhibition.
Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM EGTA.
Enzyme Addition: Add 10 ng of recombinant human VEGFR2 kinase domain to the microplate wells.
Compound Incubation: Add the test compound at varying concentrations and incubate for 15 minutes at room temperature to allow pre-binding.
Reaction Initiation: Add 10 µM ATP and a generic tyrosine kinase peptide substrate to initiate the reaction.
Detection: After 60 minutes, use a luminescent ATP detection assay (e.g., Kinase-Glo) to measure residual ATP. Luminescence is directly proportional to kinase inhibition.
Protocol 3: Apoptosis Verification via Flow Cytometry (Annexin V/PI)
Causality: Apoptosis induces the externalization of phosphatidylserine (PS) to the outer plasma membrane leaflet. Annexin V binds PS with high affinity, while Propidium Iodide (PI) only enters cells with compromised membranes.
Self-Validation: The quadrant analysis inherently differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and non-specific necrosis (Annexin V-/PI+), validating the exact mode of cell death.
Harvesting: Treat MCF-7 cells with the established IC50 of the compound for 48 hours. Harvest cells via gentle trypsinization.
Washing: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at
1×106
cells/mL.
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events.
Visualizations
Fig 1: Step-by-step independent verification workflow for anticancer compound screening.
Fig 2: Proposed VEGFR2-mediated apoptotic signaling pathway inhibited by the thiazole derivative.
References
Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective
Source: Future Medicinal Chemistry (2025)
URL:1
Title: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues
Source: Current Medicinal Chemistry (2024)
URL:2
Title: Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives
Source: ResearchGate / Molecules (2021)
URL:3
Navigating the Unseen: A Comprehensive Safety and Handling Guide for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols su...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, the safety protocols surrounding these compounds, particularly those with limited published data, are anything but. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol, a heterocyclic compound with potential applications in drug discovery. As a Senior Application Scientist, my aim is to equip you not just with steps to follow, but with the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Deconstructing the Hazard: A Molecule-Centric Risk Assessment
The pyrrolidine moiety is a well-characterized cyclic amine. Pyrrolidine itself is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is also harmful if inhaled.[1][2] The presence of the hydroxyl group in the 3-position may modulate its physical properties, but the inherent hazards of the pyrrolidine ring should be assumed.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, also presents a distinct hazard profile. Thiazole is a flammable liquid that can cause serious eye damage and is considered harmful if swallowed.[3] Furthermore, the presence of a methyl group and an amino linkage at the 2-position of the thiazole ring warrants special consideration. 2-Aminothiazoles have been associated with potential liver toxicity through metabolic activation.[4]
Inference for 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol:
Based on this analysis, it is prudent to treat 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol as a compound that is:
Flammable.
A severe skin and eye irritant/corrosive.
Harmful if swallowed or inhaled.
Potentially hepatotoxic.
This conservative approach is essential for establishing robust safety protocols in the absence of specific toxicological data.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to mitigating the risks identified above. The following table outlines the minimum required PPE for handling 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.
Protects against splashes of the chemical, which is presumed to be a severe eye irritant.[1][3]
Hand Protection
Nitrile or neoprene gloves. It is crucial to double-glove.
Provides a barrier against skin contact. Given the lack of specific glove permeation data for this compound, double-gloving offers an additional layer of protection. Nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation before and during use.
Body Protection
A flame-resistant lab coat worn over long pants and closed-toe shoes.
Protects the skin and clothing from splashes and minimizes the risk in case of a fire.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid material outside of a certified chemical fume hood or when there is a potential for aerosol generation.
Protects against the inhalation of harmful vapors or dust particles.[1][6]
Operational Blueprint: From Receipt to Disposal
A systematic workflow is critical for minimizing exposure and ensuring the safe handling of this compound at every stage.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] It should be stored separately from strong oxidizing agents and acids.[8] The container must be kept tightly closed.[7]
Handling and Use
Designated Area: All handling of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Weighing: If handling the solid form, weigh the material in a fume hood or a ventilated balance enclosure.
Spill Prevention: Use secondary containment (e.g., a tray) when transferring the chemical.
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Spill Size
Procedure
Minor Spill (inside a fume hood)
1. Ensure the fume hood is functioning correctly. 2. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad. 3. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. 4. Decontaminate the area with a suitable solvent (e.g., isopropanol followed by water), and collect the decontamination waste as hazardous waste.
Major Spill (outside a fume hood)
1. Evacuate the immediate area and alert colleagues. 2. If the spill is flammable, remove all ignition sources. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Prevent the spill from entering drains.[7] 5. Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.
Waste Disposal
All waste contaminated with 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol must be treated as hazardous waste.
Waste Segregation: Collect all solid and liquid waste containing the compound in a dedicated, clearly labeled, and chemically resistant container. The label should include "Hazardous Waste" and the full chemical name.
Container Management: Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste accumulation area.
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[6][9] Do not dispose of this chemical down the drain.[7]
Workflow and Decision Making
The following diagram illustrates the key decision points and workflow for the safe handling of 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol.
Safe Handling Workflow Diagram
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of novel chemical compounds like 1-(4-Methylthiazol-2-yl)pyrrolidin-3-ol is a cornerstone of scientific excellence and ethical research. By adopting a proactive and informed approach to safety, grounded in the fundamental principles of chemical hazard assessment, we not only protect ourselves and our colleagues but also ensure the integrity and success of our scientific endeavors. This guide serves as a living document; as more information about this compound becomes available, these protocols should be reviewed and updated accordingly.
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